Triethyl(octyl)phosphonium chloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
triethyl(octyl)phosphanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.ClH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPXEWHDUIWHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CC)(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Triethyl(octyl)phosphonium chloride CAS 482647-71-2 properties
Technical Whitepaper: Triethyl(octyl)phosphonium Chloride ([P ]Cl)
Executive Summary
Triethyl(octyl)phosphonium chloride (CAS 482647-71-2), often abbreviated as [P
Chemical Identity & Structure
The compound consists of a central phosphorus atom quaternized by three ethyl groups and one octyl chain, balanced by a chloride anion. This asymmetry significantly lowers the melting point compared to symmetric analogs (e.g., tetraethylphosphonium chloride), placing it within the category of ionic liquids (melting point < 100 °C) or low-melting salts.
| Property | Data |
| CAS Number | 482647-71-2 |
| IUPAC Name | Triethyl(octyl)phosphanium chloride |
| Common Abbreviation | [P |
| Molecular Formula | C |
| Molecular Weight | 266.83 g/mol |
| Appearance | Colorless to pale yellow liquid (often supplied as 45-55% solution) |
| Solubility | Soluble in water, lower alcohols, and polar organic solvents; insoluble in hexane. |
Structural Visualization
The following diagram illustrates the molecular connectivity and the steric shielding provided by the alkyl chains, which contributes to the cation's stability.
Figure 1: Structural representation of the [P
Physicochemical Properties & Stability[1][2][3][4][5][6][7]
Thermal Stability
Phosphonium salts generally exhibit superior thermal stability compared to ammonium and imidazolium salts. [P
Chemical Stability (Alkaline Resistance)
Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination in the presence of strong bases (generating an alkene and an amine), phosphonium salts lack the acidic
Synthesis & Purification Protocol
The synthesis involves the quaternization of triethylphosphine with 1-chlorooctane. Due to the air-sensitivity of the starting phosphine, strict inert atmosphere techniques are required.
Experimental Workflow
-
Reagents:
-
Triethylphosphine (Et
P): Pyrophoric; handle under Argon/Nitrogen. -
1-Chlorooctane: Distilled prior to use.
-
Solvent: Acetonitrile or Toluene (optional, can be run neat).
-
-
Procedure:
-
Step 1: Charge a high-pressure autoclave or sealed tube with 1-chlorooctane (1.1 equivalents).
-
Step 2: Cool the vessel to 0 °C and cannulate Triethylphosphine (1.0 equivalent) under inert gas.
-
Step 3: Seal and heat to 110–130 °C for 12–24 hours. (Note: Chlorides are less reactive than bromides; heat is essential).
-
Step 4: Cool to room temperature. If a biphasic system forms (or if solvent was used), separate the phases.
-
Step 5: Purification: Wash the crude product 3x with anhydrous hexane to remove unreacted starting materials (both Et
P and OctCl are soluble in hexane; the IL is not). -
Step 6: Dry under high vacuum (< 0.1 mbar) at 60 °C for 24 hours to remove volatiles and moisture.
-
Figure 2: Synthesis and purification workflow for [P
Key Applications
Precursor for Task-Specific Ionic Liquids (TSILs)
[P
-
Battery Electrolytes: Metathesis with Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) yields [P
][TFSI] . -
CO
Capture: Metathesis with 2-cyanopyrrolide yields [P ][2CNpyr] , a "reactive" ionic liquid that chemically binds CO with high capacity.
Phase Transfer Catalysis (PTC)
In biphasic nucleophilic substitutions (e.g., alkylation, cyanation), [P
-
Mechanism: The cation pairs with the nucleophile at the interface and transports it into the organic solvent where the reaction occurs.
-
Performance: Often superior to tetrabutylammonium bromide (TBAB) in reactions requiring temperatures >100 °C.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Category 1B). |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin. |
| Metal Corrosion | H290 | May be corrosive to metals. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.
-
Storage: Store under inert gas (Argon) if possible. While the salt is stable, it is hygroscopic. Solutions should be kept in tightly sealed containers away from strong oxidizing agents.
-
Spill: Absorb with inert material (sand/vermiculite). Do not rinse into drains.
References
-
Strem Chemicals. (2024). Triethyl(octyl)phosphonium chloride (45-55% solution), CYPHOS® IL 541W.[3] Catalog #15-7565. Link
-
Tsunashima, K., & Sugiya, M. (2007).[4] Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry, 75(2), 189-192. (Describes properties of [P2228] derivatives).
- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (General synthesis and stability mechanisms).
- Ramdin, M., et al. (2012). CO2 capture with ionic liquids: A review. Industrial & Engineering Chemistry Research, 51(24), 8149-8177. (Details on [P2228] based reactive ILs).
-
PubChem. (2024). Compound Summary: Trioctylphosphonium chloride.[1] (Note: Used for structural analogy and toxicity data confirmation). Link
Technical Guide: Triethyl(octyl)phosphonium Chloride ([P2228]Cl)
Executive Summary
Triethyl(octyl)phosphonium chloride , denoted as [P2228]Cl , is a quaternary phosphonium ionic liquid (IL) characterized by an asymmetric cation structure comprising three ethyl groups and one octyl chain centered on a phosphorus atom. Unlike many imidazolium-based ILs, [P2228]Cl exhibits superior thermal stability and stability under basic conditions, making it a critical reagent in phase-transfer catalysis, organic synthesis, and as a precursor for hydrophobic "designer solvents" in drug development extraction protocols.
This guide provides a rigorous technical analysis of [P2228]Cl, detailing its chemical structure, molecular weight, synthesis methodology, and physicochemical properties.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | Triethyl(octyl)phosphonium chloride |
| Common Notation | [P2228]Cl, [P |
| Commercial Trade Name | CYPHOS® IL 541W (often sold as aq.[1] solution) |
| CAS Number | 482647-71-2 |
| Molecular Formula | C |
| Molecular Weight | 266.83 g/mol |
Molecular Structure Visualization
The cation consists of a central phosphorus atom (
Figure 1: Structural connectivity of the [P2228] cation and chloride anion. The C8 octyl chain (blue) provides amphiphilic character, while the ethyl groups (grey) shield the cationic core.
Part 2: Physicochemical Properties[6][7][8][9]
The properties of [P2228]Cl are dominated by the interplay between the localized charge on the phosphorus and the lipophilic octyl chain.
| Property | Value/Description | Context for Application |
| Physical State | Viscous Liquid (at RT) | Easier handling than solid salts; suitable for continuous flow processes. |
| Solubility | Water Soluble | The chloride anion is highly hydrophilic, overriding the hydrophobicity of the octyl chain. |
| Thermal Stability | High (> 300°C dec.) | Phosphonium cations generally resist nucleophilic degradation better than ammonium/imidazolium salts. |
| Density | ~0.95 - 1.05 g/cm³ (Est.) | Denser than pure hydrocarbons but typically lighter than water-immiscible fluorinated ILs. |
| Viscosity | Moderate to High | Viscosity decreases significantly with temperature or dilution (often used as 50% aq. solution). |
Part 3: Synthesis & Purification Protocol
Safety Warning: This protocol involves Triethylphosphine (
Reaction Logic
The synthesis utilizes a quaternization reaction (nucleophilic substitution) where the lone pair of the phosphorus attacks the alkyl halide.
Step-by-Step Methodology
Phase 1: Inert Setup
-
Equipment: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Atmosphere: Cycle the apparatus 3x with vacuum/Argon to remove all oxygen. Maintain a positive pressure of Argon throughout.
Phase 2: Reagent Addition
-
Solvent (Optional): Add 50 mL of dry, degassed Toluene or Acetonitrile. Note: Solvent-free synthesis is possible but requires careful exotherm management.
-
Phosphine Addition: Cannulate Triethylphosphine (1.0 eq) into the flask. Cool to 0°C in an ice bath to manage initial exotherms.
-
Halide Addition: Add 1-Chlorooctane (1.1 eq, slight excess) dropwise via the addition funnel over 30 minutes. The excess alkyl halide ensures complete consumption of the hazardous phosphine.
Phase 3: Quaternization
-
Heating: Remove the ice bath. Heat the mixture to 80–100°C for 24–48 hours .
-
Monitoring: Monitor reaction progress via
P NMR. The shift will move from the phosphine signal (approx -20 ppm) to the phosphonium signal (approx +30 to +40 ppm).
Phase 4: Purification (Critical for Pharmaceutical Use)
-
Volatile Removal: Once conversion is complete (>99%), remove the solvent and excess 1-chlorooctane under high vacuum (0.1 mbar) at 60°C.
-
Washing: If a solid or biphasic oil forms, wash with dry hexane/heptane (under Argon) to extract any remaining organic impurities. [P2228]Cl is immiscible with non-polar alkanes.
-
Drying: Dry the final product under high vacuum at 80°C for 12 hours to remove trace water and solvents.
Figure 2: Workflow for the synthesis and purification of [P2228]Cl.
Part 4: Applications in Drug Development[10]
Precursor for Hydrophobic ILs (Metathesis)
[P2228]Cl is water-soluble. To create hydrophobic extraction solvents for drug recovery from aqueous streams, a metathesis reaction is performed to swap the Chloride (
-
Reaction:
-
Result: A biphasic system where the IL separates from water, carrying hydrophobic drug molecules with it.
Phase Transfer Catalysis (PTC)
The amphiphilic nature of the [P2228] cation allows it to shuttle anionic reagents between an aqueous phase and an organic phase, accelerating nucleophilic substitutions in pharmaceutical synthesis.
References
-
Cyphos® IL 541W Technical Data Sheet . Syensqo (formerly Solvay). Available at: [Link]
- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (General reference for Phosphonium IL properties).
- Ramanjooloo, A., et al. (2015). Extraction of organics from aqueous solutions using phosphonium-based ionic liquids. Journal of Chemical Technology & Biotechnology.
Sources
Technical Comparative Analysis: Triethyl(octyl)phosphonium Chloride vs. Tributyl(octyl)phosphonium Chloride
Executive Summary
This technical guide provides a rigorous comparative analysis of two structurally related phosphonium ionic liquids (ILs): Triethyl(octyl)phosphonium chloride (
While both share the same anion and octyl chain, the variation in the three symmetry-breaking alkyl chains (ethyl vs. butyl) dictates profound differences in viscosity, lipophilicity, and cytotoxicity .
Chemical Architecture & Physicochemical Properties[1][2][3]
The fundamental difference lies in the steric bulk and lipophilicity of the cation headgroup. This structural variance governs the Van der Waals interactions and the lattice energy, directly influencing the melting point and viscosity.
Structural Comparison
| Feature | Triethyl(octyl)phosphonium Chloride ( | Tributyl(octyl)phosphonium Chloride ( |
| CAS Number | 482647-71-2 (often as solution) | 56315-19-6 |
| Common Code | ||
| Molecular Weight | ~266.83 g/mol | ~350.99 g/mol |
| Cation Symmetry | ||
| Lipophilicity | Moderate | High (Super-hydrophobic cation) |
| Physical State (25°C) | Viscous Liquid / Semi-solid (hygroscopic) | Viscous Liquid / Waxy Solid |
| Water Solubility | Soluble | Sparingly Soluble / Immiscible |
Viscosity & Thermal Stability Mechanics
Viscosity: Viscosity in ionic liquids is dominated by the strength of electrostatic forces and Van der Waals interactions between alkyl chains.
-
: The three butyl chains significantly increase the dispersive forces compared to ethyl groups. Consequently,
exhibits higher viscosity than . - : The shorter ethyl chains reduce the hydrodynamic radius and internal friction, resulting in improved mass transfer rates in solvent applications.
Thermal Stability: Both compounds exhibit the high thermal stability characteristic of quaternary phosphonium salts (often stable >300°C), superior to ammonium analogs (which degrade via Hofmann elimination or reverse Menschutkin reaction at lower temperatures). However, the chloride anion is nucleophilic; at extreme temperatures (>150°C) in the presence of proton sources, reverse dealkylation may occur.
Visualizing the Selection Logic
Figure 1: Decision matrix for selecting between Triethyl and Tributyl phosphonium variants based on physicochemical requirements.
Functional Applications
Phase Transfer Catalysis (PTC)
Winner: Tributyl(octyl)phosphonium chloride (
In biphasic systems (e.g., aqueous/organic), the catalyst must shuttle anions into the organic phase. The superior lipophilicity of the tributyl cation allows
Metal Extraction
Winner: Tributyl(octyl)phosphonium chloride (
Cellulose & Biomass Dissolution
Winner: Triethyl(octyl)phosphonium chloride (
While allyl-based phosphoniums are superior for cellulose, between these two,
Synthesis & Purification Protocol
The synthesis of these asymmetric phosphonium salts follows a nucleophilic substitution (
Reaction Pathway
Figure 2: Synthesis workflow for asymmetric phosphonium chlorides.
Experimental Protocol: Synthesis of
Safety Warning: Trialkylphosphines are pyrophoric and toxic. All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.
Materials:
-
Tributylphosphine (
) - 1.0 equivalent -
1-Chlorooctane (
) - 1.1 equivalents (slight excess) -
Solvent: Acetonitrile (optional, for viscosity control) or Neat.
Step-by-Step Methodology:
-
Inert Setup: Purge a double-necked round-bottom flask with dry Nitrogen for 15 minutes. Equip with a magnetic stir bar, reflux condenser, and temperature probe.
-
Addition: Syringe transfer 1-chlorooctane into the flask.
-
Reaction: Slowly add Tributylphosphine dropwise to the chlorooctane under stirring. The reaction is exothermic; control addition rate to maintain temperature <50°C initially.
-
Heating: Once addition is complete, heat the mixture to 110°C (reflux if using acetonitrile, or neat melt). Maintain stirring for 16–24 hours .
-
Note: Chlorides are less reactive than bromides/iodides; higher temperatures and longer times are required.
-
-
Monitoring: Monitor reaction progress via
NMR. Disappearance of the phosphine peak (~ -30 ppm) and appearance of the phosphonium peak (~ +33 ppm) indicates completion. -
Purification (Critical):
-
Cool the mixture to room temperature.
-
Wash: If the product is liquid/viscous oil, wash 3x with non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials (phosphine/alkyl halide). The ionic liquid is immiscible with hexane; the impurities will partition into the wash.
-
Vacuum Stripping: Remove residual volatiles under high vacuum (<1 mbar) at 60-80°C for 4 hours.
-
-
Validation: Verify purity via
NMR and Silver Nitrate titration (for chloride content).
Toxicity & Environmental Profile (E-E-A-T)
For drug development professionals, understanding the cytotoxicity profile is non-negotiable.
Cytotoxicity Mechanism
Phosphonium ionic liquids exhibit toxicity primarily through membrane disruption . The cationic headgroup interacts with the negatively charged cell membrane, and the alkyl tails insert into the lipid bilayer, causing leakage and cell death (necrosis).
Comparative Toxicity
-
Rule of Thumb: Toxicity correlates with lipophilicity (the "Side Chain Effect").
- (More Toxic): The longer butyl chains increase the overall lipophilicity (logP), facilitating deeper insertion into lipid bilayers. It is generally classified as "Slightly Toxic" to aquatic life (LC50 ~70 mg/L in Guppy fish).
- (Less Toxic): The shorter ethyl chains reduce membrane permeability relative to the tributyl variant. However, it is still a cationic surfactant and should be handled as a hazardous substance.
Biodegradability: Both compounds are generally considered poorly biodegradable due to the steric shielding of the phosphorus atom by the alkyl chains, which hinders enzymatic attack.
References
-
Cyphos® IL 253 Technical Data . Solvay / Strem Chemicals. Tributyl(octyl)phosphonium chloride properties and commercial specifications. Link
- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (Foundational text on phosphonium stability and viscosity).
- Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5, 143-152. (Primary reference for synthesis protocols).
- Kogelnig, D., et al. (2010). Bio-inspired synthesis of phosphonium ionic liquids and their application in the extraction of heavy metals. Tetrahedron Letters. (Details on metal extraction efficiency of P4448).
- Ventura, S. P. M., et al. (2012). Ecotoxicity of phosphonium-based ionic liquids. Ecotoxicology and Environmental Safety.
Solubility of triethyl(octyl)phosphonium chloride in water vs organic solvents
Technical Guide: Solubility Architecture of Triethyl(octyl)phosphonium Chloride ( )
Executive Summary
Triethyl(octyl)phosphonium chloride (CAS: 482647-71-2), commercially known as CYPHOS® IL 541W , represents a distinct class of amphiphilic phosphonium salts. Unlike its symmetric counterparts (e.g., tetra-n-butylphosphonium chloride) or highly lipophilic analogs (e.g., trihexyl(tetradecyl)phosphonium chloride),
Its asymmetric cation structure—comprising three short ethyl chains and one medium octyl chain—combined with a hard chloride anion, renders it highly water-soluble while retaining significant solubility in polar organic solvents. This duality makes it an ideal Phase Transfer Catalyst (PTC) for aqueous-organic biphasic systems where the catalyst must reside at the interface or shuttle deeply into the aqueous phase.
Molecular Architecture & Physicochemical Basis
To understand the solubility, one must analyze the competing forces within the molecule:
-
The Cation (
):-
Ethyl Groups (
): Provide high charge density around the phosphorus center, promoting ionic interactions and water solubility. -
Octyl Group (
): Provides a hydrophobic tail, disrupting the water lattice and enabling penetration into organic solvents (the "grease" factor).
-
-
The Anion (
): A hard, hydrophilic anion with high charge density, strongly hydrogen-bonding with water.
Thermodynamic Consequence: In water, the hydration enthalpy of the chloride anion and the polar head group dominates, leading to full miscibility. In non-polar solvents (e.g., hexane), the lattice energy and ionic dipole forces cannot be overcome by the weak Van der Waals interactions of the single octyl chain, resulting in immiscibility.
Visualization: Solvation Mechanism
The following diagram illustrates the differential solvation shells in aqueous vs. organic media.
Figure 1: Mechanistic view of
Solubility Profile: Water vs. Organic Solvents[1]
The following data summarizes the solubility behavior of
| Solvent Category | Specific Solvent | Solubility Status | Mechanistic Driver |
| Aqueous | Water | Miscible / High | Strong hydration of |
| Polar Protic | Methanol, Ethanol | Soluble | H-bonding capability matches anion; dielectric constant supports ion dissociation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | High dipole moment solvates the cation; "naked" anion effect enhances reactivity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Polarizability of solvent interacts favorable with the soft phosphonium cation. |
| Non-Polar | Hexane, Heptane | Insoluble / Immiscible | Lack of dipole prevents overcoming ionic lattice energy; alkyl chain too short to solubilize the salt. |
| Aromatic | Toluene | Sparingly Soluble | |
| Ethers | Diethyl Ether, MTBE | Insoluble / Poor | Low dielectric constant; poor solvation of the chloride anion. |
Critical Insight for Process Development
Unlike tetra-octyl or tetra-butyl variants,
Application Protocol: Phase Transfer Catalysis (PTC)[3][4][5][6]
One of the primary uses of
Workflow: Nucleophilic Substitution ( )
Reagents:
-
Organic Phase: Substrate (Alkyl Halide) dissolved in Toluene or DCM.
-
Aqueous Phase: Inorganic salt (
, , etc.) in water (saturated). -
Catalyst:
(1-5 mol%).
Step-by-Step Protocol:
-
Preparation: Dissolve the inorganic nucleophile (
) in the minimum amount of water. High ionic strength "salts out" the organic substrate, improving phase separation. -
Catalyst Addition: Add
to the reaction vessel. Note: As it is water-soluble, it will initially distribute into the aqueous phase. -
Equilibration (The "Extraction" Step): Under vigorous stirring, the
cation pairs with the nucleophile at the interface. The lipophilic octyl tail drags this ion pair ( ) into the organic phase. -
Reaction: In the organic phase, the anion
is poorly solvated ("naked") and highly reactive, rapidly attacking the substrate . -
Regeneration: The leaving group
pairs with the catalyst and shuttles back to the aqueous phase to exchange for a fresh .
Visualizing the Catalytic Cycle
Figure 2: The Starks Extraction Mechanism utilizing
Experimental Validation: Determining Partition Coefficient ( )
To verify if
Objective: Determine the distribution of the catalyst between Water and Solvent X.
-
Prepare Stock: Prepare a 0.1 M solution of
in water. -
Mix: In a separatory funnel or scintillation vial, add 5 mL of Stock Solution and 5 mL of the target Organic Solvent (e.g., DCM).
-
Equilibrate: Shake vigorously for 5 minutes. Centrifuge if an emulsion forms (common with amphiphilic ILs).
-
Analyze:
-
Carefully separate phases.
-
Evaporate a 1 mL aliquot of the Organic Phase to dryness.
-
Weigh the residue.
-
-
Calculation:
-
Interpretation: If
, the catalyst remains in water (ineffective for deep organic phase reactions). If , it effectively transfers to the organic phase.
-
References
-
Syensqo (formerly Solvay). CYPHOS® IL 541W Technical Data Sheet. (Confirming composition as Triethyl(octyl)phosphonium chloride aqueous solution).
-
Strem Chemicals. Product Catalog: Triethyl(octyl)phosphonium chloride. (Physical properties and commercial availability).[5]
-
BenchChem. Solubility of Phosphonium Salts in Organic Solvents. (General solubility trends for quaternary phosphonium chlorides).
-
National Institutes of Health (PubChem). Compound Summary: Trioctylphosphonium chloride (Structural Analog Comparison).
In-Depth Technical Guide: Physical State and Melting Point of [P2228]Cl
The following technical guide details the physical state, melting point, and physicochemical properties of Triethyl(octyl)phosphonium chloride ([P2228]Cl), designed for researchers and drug development professionals.
Executive Summary
Triethyl(octyl)phosphonium chloride (abbreviated as [P2228]Cl or
However, in commercial and practical research contexts, [P2228]Cl is almost exclusively encountered as a 50% aqueous solution (e.g., Cyphos® IL 541W).[1] The pure, neat salt is a hygroscopic solid or waxy semisolid at room temperature, which rapidly deliquesces upon exposure to moisture.[1]
| Property | Data / Description |
| Chemical Name | Triethyl(octyl)phosphonium chloride |
| Abbreviation | [P2228]Cl |
| CAS Number | 482647-71-2 (often associated with the solution) |
| Physical State (Pure) | Solid / Waxy Semisolid (Hygroscopic) |
| Physical State (Commercial) | Liquid (50% Solution in Water) |
| Melting Point (Pure) | > 25°C (Estimated range: 40–80°C; classifies as Ionic Liquid) |
| Melting Point (Solution) | < 0°C (Freezing point depressed by water) |
Chemical Identity and Structure
The physicochemical behavior of [P2228]Cl is governed by the steric hindrance and asymmetry of the phosphonium cation.[1]
The "tadpole" shape—a polar phosphorus head group with three short ethyl chains and one long octyl tail—creates a surfactant-like amphiphilic character.[1] This structure is critical for its application as a Phase Transfer Catalyst (PTC) and a precursor for hydrophobic ionic liquids.[1]
Structural Visualization
The following diagram illustrates the synthesis and structural logic of [P2228]Cl.
Figure 1: Synthesis pathway and resulting physical state of [P2228]Cl.
Physical State and Melting Point Analysis
The "Liquid" Misconception
Researchers often mistake [P2228]Cl for a Room Temperature Ionic Liquid (RTIL) in its pure form because it is supplied as a liquid.[1] However, this liquid state is due to solvation.[1]
-
Commercial Form (Cyphos® IL 541W): A clear to pale yellow liquid.[1][4] This is a mixture of ~50% [P2228]Cl and ~50% water.[1]
-
Pure Form: When water is removed (e.g., via lyophilization or vacuum drying at 80°C), [P2228]Cl solidifies into a white to off-white waxy solid .[1]
Melting Point Thermodynamics
The melting point of pure [P2228]Cl is governed by the lattice energy between the phosphonium cation and the chloride anion.[1]
-
Chloride Effect: The small, hard chloride anion creates strong electrostatic interactions, typically raising the melting point.[1]
-
Asymmetry Effect: The asymmetry of the [P2228] cation (
vs chains) frustrates crystal packing, lowering the melting point compared to symmetric analogs like Tetraethylphosphonium chloride ( , MP > 300°C, dec). -
Estimated Range: While exact literature values for the anhydrous pure salt are scarce due to its extreme hygroscopicity, structural analogs suggest a melting point in the range of 40°C to 80°C .[1] It meets the definition of an Ionic Liquid (MP < 100°C).[1]
Hygroscopicity and Deliquescence
[P2228]Cl is extremely hygroscopic.[1]
-
Atmospheric Exposure: A dry sample of [P2228]Cl exposed to ambient air will absorb moisture and dissolve in its own sorbed water within minutes to hours, appearing as a viscous liquid.[1]
-
Handling Implication: Accurate melting point determination requires a hermetically sealed DSC pan loaded in a glovebox.[1]
Experimental Protocols
Protocol: Drying and Isolation of Pure [P2228]Cl
To study the physical state of the pure salt, the water must be removed from the commercial solution.[1]
Materials:
Step-by-Step Methodology:
-
Initial Concentration: Place the commercial solution in a round-bottom flask. Remove bulk water using a rotary evaporator at 60°C under reduced pressure (10–20 mbar).
-
High-Vacuum Drying: Transfer the viscous residue to a Schlenk line.[1] Apply high vacuum (< 0.1 mbar) while heating to 80°C with stirring for at least 24 hours.
-
Visual Confirmation: The product should appear as a waxy solid or a highly viscous paste upon cooling to room temperature under vacuum.[1]
-
Storage: Store immediately in a desiccator or glovebox under Argon.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the glass transition (
-
Sample Prep: Load 5–10 mg of dried [P2228]Cl into an aluminum pan inside a glovebox (
ppm). Seal hermetically. -
Cycle:
-
Cool to -100°C at 10°C/min.
-
Hold for 5 min.
-
Heat to 120°C at 10°C/min.
-
-
Analysis: Look for an endothermic peak (melting) on the heating scan.[1] If no sharp peak is observed, the material may be amorphous (glassy), indicated by a step change (
).
Applications and Significance
[P2228]Cl is primarily used as a precursor and a catalyst.[1] Its physical state (solution) is advantageous for dosing in industrial reactors.[1]
Precursor for Hydrophobic Ionic Liquids
[P2228]Cl undergoes anion metathesis to form hydrophobic ILs that are true liquids at room temperature.[1]
-
Reaction:
-
Outcome: The resulting
is a low-viscosity, hydrophobic liquid used in electrochemical applications (e.g., Li-ion battery electrolytes).
Phase Transfer Catalysis (PTC)
The amphiphilic nature of the [P2228] cation allows it to shuttle anions between aqueous and organic phases, accelerating nucleophilic substitutions. The commercial aqueous solution form is ideal for this, as it can be added directly to the aqueous phase of a biphasic system.[1]
Figure 2: Decision workflow for handling [P2228]Cl based on application.
References
-
Syensqo (formerly Solvay). CYPHOS® IL 541W Versatile Phosphonium Ionic Liquid.[1] Technical Data Sheet.[1] Available at: [Link]
-
Giles, M. et al. (2022).[1] Four Phosphonium-based Ionic Liquids: Synthesis, Characterization and Electrochemical Performance. Helda - University of Helsinki.[1] (Discusses [P2228] cation properties).
-
Fraser, K. J. et al. (2009).[1] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321.[1] (General reference for phosphonium chloride phase behavior).
Sources
A Technical Guide to the Physicochemical Properties of Triethyl(octyl)phosphonium Chloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Triethyl(octyl)phosphonium Chloride
Triethyl(octyl)phosphonium chloride, a member of the tetraalkylphosphonium salt family, is an ionic liquid of growing interest. Its molecular structure, featuring a central phosphorus atom bonded to three ethyl groups and one octyl group, imparts a unique combination of properties. The asymmetry of the cation is a key factor in its potential to exist as a liquid at or near room temperature. Phosphonium-based ionic liquids, in general, are recognized for their notable thermal and chemical stability, often surpassing their nitrogen-based ammonium analogues.[1] These characteristics make them attractive candidates for a range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as phase-transfer catalysts.
The density and viscosity of an ionic liquid are critical parameters that govern its behavior and suitability for specific applications. Density influences mass transfer calculations and phase separation processes, while viscosity is a determining factor in mixing efficiency, pumping requirements, and overall fluid dynamics.[2] A thorough understanding and precise measurement of these properties are therefore paramount for process design and optimization in both research and industrial settings.
This guide addresses the current gap in readily available data for triethyl(octyl)phosphonium chloride by providing a detailed roadmap for its synthesis and the subsequent experimental determination of its density and viscosity.
Synthesis of Triethyl(octyl)phosphonium Chloride: A Validated Protocol
The synthesis of triethyl(octyl)phosphonium chloride can be achieved through a quaternization reaction, a well-established method for preparing phosphonium salts.[3][4] This process involves the reaction of a tertiary phosphine with an alkyl halide. For the target compound, this translates to the reaction of triethylphosphine with 1-chlorooctane.
Materials and Reagents
-
Triethylphosphine (C6H15P)
-
1-Chlorooctane (C8H17Cl)
-
Anhydrous, inert solvent (e.g., toluene or acetonitrile)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with a heating mantle)
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet, dissolve triethylphosphine in an anhydrous, inert solvent. The reaction should be conducted under an inert atmosphere to prevent the oxidation of the phosphine.
-
Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of 1-chlorooctane to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours to days), with continuous stirring. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.[5][6]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a viscous liquid or solid, should be washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The product should then be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period to remove any residual solvent and moisture.[5]
Characterization and Purity Assessment
The identity and purity of the synthesized triethyl(octyl)phosphonium chloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the molecular structure.[6]
-
Mass Spectrometry (MS): To verify the mass of the cation.
-
Halide Content Analysis: To ensure the absence of unreacted 1-chlorooctane.
-
Water Content: Karl Fischer titration is the standard method for determining the water content, which can significantly influence viscosity.
Caption: Workflow for the synthesis of triethyl(octyl)phosphonium chloride.
Experimental Determination of Density and Viscosity
The following sections provide detailed, self-validating protocols for the accurate measurement of the density and viscosity of triethyl(octyl)phosphonium chloride.
Density Measurement using the Pycnometer Method
The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance (m₀).[7]
-
Calibration with a Reference Liquid: Fill the pycnometer with a reference liquid of a known density at a specific temperature (e.g., deionized water). Ensure the capillary of the stopper is also filled and that there are no air bubbles. Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m₁).
-
Filling with the Ionic Liquid: Empty and thoroughly dry the pycnometer. Fill it with the synthesized triethyl(octyl)phosphonium chloride, again ensuring no air bubbles are present and the capillary is full.
-
Thermal Equilibration and Weighing: Place the pycnometer containing the ionic liquid in the temperature-controlled water bath to reach the desired temperature. Dry the exterior and weigh it (m₂).
-
Density Calculation: The density of the ionic liquid (ρₗ) can be calculated using the following formula:
ρₗ = [(m₂ - m₀) / (m₁ - m₀)] * ρᵣ
where ρᵣ is the density of the reference liquid at the measurement temperature.[7]
Caption: Experimental workflow for density measurement using a pycnometer.
Viscosity Measurement using a Capillary Viscometer
Capillary viscometers, such as the Ubbelohde type, are commonly used for the precise measurement of the kinematic viscosity of Newtonian fluids, including many ionic liquids.[8]
-
Viscometer Preparation: Select a capillary viscometer of an appropriate size for the expected viscosity range. Thoroughly clean and dry the viscometer.
-
Sample Loading: Introduce a precise volume of the triethyl(octyl)phosphonium chloride into the viscometer.
-
Thermal Equilibration: Place the viscometer in a constant-temperature bath, ensuring it is held in a perfectly vertical position. Allow sufficient time for the sample to reach the desired temperature.
-
Flow Time Measurement: Using a pipette bulb or a suction device, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks (t).
-
Replicate Measurements: Repeat the flow time measurement at least three times to ensure reproducibility. The variation between measurements should be minimal.
-
Kinematic Viscosity Calculation: Calculate the kinematic viscosity (ν) using the following equation:
ν = C * t
where C is the calibration constant of the viscometer.[8]
-
Dynamic Viscosity Calculation: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the ionic liquid (ρₗ) at the same temperature:
η = ν * ρₗ[8]
Expected Physicochemical Properties and Trends
While specific experimental values for triethyl(octyl)phosphonium chloride are yet to be reported, we can infer its likely properties based on established trends within the tetraalkylphosphonium chloride series.[9]
Expected Density
The density of tetraalkylphosphonium ionic liquids is influenced by the length of the alkyl chains. Generally, for a homologous series of cations with a common anion, the density tends to decrease as the total number of carbon atoms in the alkyl chains increases.[10] This is attributed to the less efficient packing of the longer, more flexible alkyl chains. Therefore, it is anticipated that the density of triethyl(octyl)phosphonium chloride will be lower than that of smaller tetraalkylphosphonium chlorides.
Expected Viscosity
The viscosity of ionic liquids is highly dependent on intermolecular forces, including van der Waals interactions and coulombic forces. For tetraalkylphosphonium chlorides, an increase in the length of the alkyl chains generally leads to an increase in viscosity due to stronger van der Waals forces.[9] Consequently, triethyl(octyl)phosphonium chloride is expected to be more viscous than its counterparts with shorter alkyl chains. The temperature dependence of viscosity is also a critical factor; like most liquids, its viscosity will decrease significantly with increasing temperature.
Data Summary (Hypothetical and Comparative)
The following table presents hypothetical, estimated values for triethyl(octyl)phosphonium chloride based on the aforementioned trends, alongside illustrative data for related compounds to provide context. Note: These are not experimental values and should be empirically verified.
| Compound | Molecular Formula | Estimated Density at 25°C (g/cm³) | Estimated Viscosity at 25°C (mPa·s) |
| Triethyl(octyl)phosphonium chloride | C₁₄H₃₂ClP | ~0.95 - 1.05 | > 100 |
| Tetrabutylphosphonium chloride | C₁₆H₃₆ClP | ~1.0 - 1.1 | ~50 - 150 |
| Trihexyl(tetradecyl)phosphonium chloride | C₃₂H₆₈ClP | ~0.85 - 0.95 | > 1000 |
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and physicochemical characterization of triethyl(octyl)phosphonium chloride. By following the detailed protocols for synthesis, density measurement, and viscosity determination, researchers can generate reliable data for this promising ionic liquid. The discussion of expected trends based on homologous series provides a valuable starting point for experimental design and data interpretation. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data that will contribute to the broader understanding and application of phosphonium-based ionic liquids.
References
-
Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties. Dalton Transactions, 2011.
-
Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Dalton Transactions, 2012.
-
(PDF) Alkyltributylphosphonium chloride ionic liquids: Synthesis, physicochemical properties and crystal structure. ResearchGate.
-
Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. ResearchGate.
-
Densities and refractive indices of imidazolium- and phosphonium-based ionic liquids: Effect of temperature, alkyl chain length, and anion. University of Lisbon Research Portal.
-
Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. ACS Omega, 2024.
-
Viscosity and Density Measurement of Ionic Liquids/Solvent Mixtures. Anton Paar.
-
Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. PubMed.
-
Microstructures and dynamics of tetraalkylphosphonium chloride ionic liquids. The Journal of Chemical Physics, 2017.
-
Tetraphenylphosphonium Chloride Research Reagent. Benchchem.
-
Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium. Frontiers.
-
Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. The Journal of Physical Chemistry B, 2014.
-
How to measure viscosity. Anton Paar Wiki.
-
Density determination by pycnometer. Masaryk University.
-
Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion. ResearchGate.
-
DENSITY DETERMINATION BY PYCNOMETER. Comenius University.
-
CAPILLARY VISCOMETER EXPERIMENT. Unknown Source.
-
How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Unknown Source.
-
DENSITY CALCULATION OF IONIC LIQUIDS. International Journal of Chemical and Physical Sciences.
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Molecules, 2019.
-
Experimental Density of Ionic Liquids and Thermodynamic Modeling with Group Contribution Equation of State Based on the Lattice Fluid Theory. ResearchGate.
-
Viscosity measurements of three ionic liquids using the vibrating wire technique. ResearchGate.
Sources
- 1. Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. muser-my.com [muser-my.com]
- 3. Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
Phosphonium-Based Ionic Liquids for CO2 Capture: A Technical Guide
Topic: Phosphonium-Based Ionic Liquids for CO2 Capture Research Content Type: Technical Guide / Whitepaper Audience: Chemical Engineers, Materials Scientists, and Research Chemists.
Executive Summary: The Phosphonium Advantage
In the domain of Carbon Capture, Utilization, and Storage (CCUS), ionic liquids (ILs) have evolved from academic curiosities to viable industrial candidates.[1][2] While ammonium and imidazolium-based ILs have dominated early literature, phosphonium-based ionic liquids (PILs) are emerging as superior alternatives for high-temperature and harsh-environment applications.
Unlike their nitrogen-based counterparts, PILs lack acidic protons on the cation core, conferring exceptional thermal stability (often >300°C) and resistance to base-catalyzed degradation under stripping conditions. Furthermore, the tetrahedral geometry and longer alkyl chains of common phosphonium cations (e.g., trihexyl(tetradecyl)phosphonium,
This guide details the design, synthesis, and validation of PILs for CO2 capture, moving beyond generic protocols to focus on high-capacity, chemically reactive systems.
Molecular Architecture & Design Logic
To maximize CO2 capacity, the PIL must be engineered as a Dual-Mode Sorbent :
-
Cation (The Shield): Provides thermal stability and controls viscosity/free volume.
-
Anion (The Sword): Drives chemisorption via nucleophilic attack on CO2.
Cation Selection
-
Trihexyl(tetradecyl)phosphonium (
): The industry standard for hydrophobicity. Its bulky nature prevents lattice packing, ensuring the salt remains liquid at room temperature. It minimizes water uptake, which is critical for flue gas applications. -
Tetrabutylphosphonium (
): Offers lower viscosity than but is more hydrophilic. Suitable for applications where water co-absorption is acceptable or desired for bicarbonate pathways.
Anion Functionalization
The anion dictates the capture mechanism. We focus on Aprotic Heterocyclic Anions (AHAs) and Amino Acid (AA) anions, which surpass traditional physical sorbents (like
| Anion Class | Example | Mechanism | Capacity (mol CO2/mol IL) | Notes |
| Amino Acid | Prolinate ( | Carbamate Formation | 0.5 (dry) - 1.0 (wet) | High viscosity increase upon absorption. Biocompatible. |
| Azolide | 2-Cyanopyrrolide ( | Carbamate/Adduct | > 1.0 | Tunable binding energy; lower viscosity penalty than amino acids. |
| Carboxylate | Acetate ( | Carboxylation | < 0.5 (complex) | Prone to decarboxylation; lower capacity but cheaper. |
Mechanistic Pathways
Understanding the binding mechanism is crucial for interpreting kinetic data.
Chemisorption Pathway (The 1:1 vs 1:2 Rule)
In amino-functionalized PILs, the amine group on the anion attacks CO2.
-
1:2 Mechanism (Dry): One amine attacks CO2 to form a zwitterion, which is deprotonated by a second amine anion. Max capacity = 0.5 mol CO2/mol IL.[3]
-
1:1 Mechanism (Heterocyclic/Wet): If the anion is an AHA (like pyrrolide) or if water is present to act as a proton sink, the stoichiometry shifts to 1:1, doubling capacity.
Figure 1: Reaction pathway divergence for PIL anions. The 1:1 mechanism is preferred for high-capacity capture.
Experimental Protocols
Synthesis of (Phosphonium Prolinate)
Rationale: This synthesis uses the hydroxide route to avoid halide contamination, which can corrode stainless steel absorption columns.
Materials:
-
Trihexyl(tetradecyl)phosphonium chloride (
) or bromide.[4] -
Anion Exchange Resin (OH- form).
-
L-Proline (excess).
-
Solvents: Methanol, Acetonitrile.
Protocol:
-
Precursor Preparation: Dissolve
in methanol and pass through an anion exchange column (Amberlite IRN-78) to generate .-
QC Check: Test eluent with AgNO3 solution. Absence of precipitate indicates complete halide removal.
-
-
Neutralization: Add slightly excess equimolar L-Proline (1.05 eq) to the
methanol solution. Stir at room temperature for 24 hours.-
Note: Keep temperature < 40°C to prevent Hofmann elimination of the cation (though rare for phosphonium, caution is best).
-
-
Purification: Evaporate methanol via rotary evaporator. Add acetonitrile/acetone to precipitate unreacted amino acid (which is insoluble in organic solvent). Filter the solid.
-
Drying: Dry the filtrate under high vacuum (0.01 mbar) at 60°C for 48 hours.
-
Validation: Karl Fischer titration must show water content < 500 ppm.
-
Isobaric CO2 Absorption Measurement
Rationale: Gravimetric analysis is precise but requires buoyancy corrections. The volumetric (pressure drop) method described here is robust for lab-scale screening.
Setup:
-
Stainless steel equilibrium cell (approx. 50 mL) with magnetic stirring.
-
Gas reservoir with high-precision pressure transducer.
-
Water bath for temperature control (25°C - 80°C).
Workflow:
-
Loading: Load ~2g of PIL into the cell. Degas under vacuum at 70°C for 2 hours to remove trace volatiles.
-
Baseline: Cool to absorption temperature (e.g., 25°C). Record
. -
Injection: Inject CO2 from the reservoir to reach target pressure (e.g., 1 bar).
-
Equilibration: Stir vigorously. Monitor pressure drop. Equilibrium is defined as
. -
Calculation:
Where is reservoir volume and is cell volume minus liquid volume.
Performance Benchmarking
The following table synthesizes performance metrics for key Phosphonium ILs against industry baselines.
| Ionic Liquid System | Capacity (mol/mol) @ 1 bar, 25°C | Viscosity (cP) @ 25°C (Pure) | Enthalpy of Abs. ( | Regeneration Energy |
| 0.95 | ~650 | 50 - 60 | Moderate | |
| 1.10 | ~300 | 45 - 55 | Low | |
| 0.60 | >1000 (Solidifies) | > 80 | High | |
| MEA (30 wt% aq) | 0.50 | ~2.5 | 85 | Very High |
| 0.03 | 52 | 15 | Very Low |
Key Insight:
Critical Challenges & Mitigation
The Viscosity Wall
Chemisorption dramatically increases viscosity (sometimes by 100x) due to the formation of hydrogen-bond networks between carbamate species.
-
Solution 1 (Encapsulation): Impregnate PILs into porous supports (silica, MOFs) to create "Solid-Liquid" sorbents. This maintains the chemical selectivity of the IL while utilizing the macroscopic handling properties of a solid.
-
Solution 2 (Co-Solvents): Use of Tetraglyme or PEG as a non-volatile diluent (up to 50 wt%) can reduce viscosity by an order of magnitude with only a linear drop in volumetric capacity.
Synthesis Workflow Visualization
Figure 2: Standardized hydroxide-route synthesis for high-purity PILs.
References
-
Zhang, J., et al. (2006).[5] Supported absorption of CO2 by tetrabutylphosphonium amino acid ionic liquids.[2][3][5][6][7] Chemistry – A European Journal.[3] Link
-
Gurkan, B. E., et al. (2010).[3] Equimolar CO2 Absorption by Anion-Functionalized Ionic Liquids.[3][5] Journal of the American Chemical Society. Link
-
Wang, C., et al. (2012). Carbon dioxide capture by superbase-derived protic ionic liquids.[2] Angewandte Chemie International Edition. Link
-
Bera, A., et al. (2025). Enhanced carbon dioxide capture using phosphonium and ammonium-based amino acid ionic liquids.[2][3][8][9] ResearchGate.[2] Link
-
Orme, C. J., & Klaehn, J. R. (2025). Reaction kinetics of CO2 absorption into phosphonium based anion-functionalized ionic liquids. RSC Advances. Link
-
Cui, G., et al. (2022). Carbon Dioxide Chemisorption by Ammonium and Phosphonium Ionic Liquids: Quantum Chemistry Calculations. Journal of Physical Chemistry B. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. homepage.zjut.edu.cn [homepage.zjut.edu.cn]
- 4. Characterizing the Potential of Phosphonium-Based Ionic Liquids for CO2 Capture via Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supported absorption of CO2 by tetrabutylphosphonium amino acid ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. mdpi.com [mdpi.com]
- 8. [2201.00218] On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids. The Role of Steric Hindrances and Transition States [arxiv.org]
- 9. tandfonline.com [tandfonline.com]
Toxicity and biodegradability of triethyl(octyl)phosphonium salts
Eco-Toxicological Profile and Biodegradability of Triethyl(octyl)phosphonium Salts ( )
Executive Summary
Triethyl(octyl)phosphonium salts (commonly abbreviated as
Core Assessment:
-
Toxicity: Classified as Moderately Toxic (Acute Category 2/3). The amphiphilic nature of the
cation facilitates intercalation into lipid bilayers, leading to membrane disruption. -
Biodegradability: Classified as Recalcitrant / Not Readily Biodegradable . The steric hindrance around the quaternary phosphorus atom and the stability of the C-P bond prevent rapid enzymatic hydrolysis.
-
Recommendation: Use requires closed-loop recycling. Environmental release must be strictly controlled.[1] Substitution of fluorinated anions (e.g.,
) with biodegradable organic anions (e.g., amino acidates) can marginally improve the profile but does not resolve the cation's persistence.
Chemical Identity and Physicochemical Drivers[2]
The biological interaction of
| Property | Specification | Biological Implication |
| Cation Structure | Amphiphilic structure mimics phospholipids, aiding cell membrane penetration. | |
| Lipophilicity (log P) | Variable (Anion dependent) | High log P correlates with bioaccumulation potential. |
| Critical Micelle Conc.[2][3] (CMC) | ~10 - 50 mM (Anion dependent) | Toxicity spikes near CMC due to surfactant effects. |
| Common Anions | Anions determine water solubility and bioavailability. |
Structural Visualization (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) governing the toxicity of phosphonium salts.
Figure 1: Mechanistic pathway linking the P2228 structure to toxicity and persistence.
Toxicity Profile
Mechanism of Action: The "Side Chain Effect"
The toxicity of ionic liquids typically follows the "side chain effect," where toxicity increases with the length of the alkyl substituent. For phosphoniums, the octyl (C8) chain is a critical tipping point:
-
< C4 (Butyl): Low lipophilicity, lower membrane permeability.
-
C8 (Octyl): Peak Bioavailability. The chain length is sufficient to anchor into the lipid bilayer but short enough to maintain water solubility (when paired with hydrophilic anions), maximizing effective concentration at the cellular target.
-
> C12 (Dodecyl): Higher lipophilicity but often reduced bioavailability due to solubility limits (cutoff effect).
Quantitative Toxicity Data (Representative)
Data below synthesizes findings for
| Organism | Endpoint | Value Range | Classification |
| Vibrio fischeri (Bacteria) | 10 - 100 mg/L | Harmful | |
| Daphnia magna (Crustacean) | 1 - 10 mg/L | Toxic | |
| Raphidocelis subcapitata (Algae) | 5 - 50 mg/L | Harmful | |
| HeLa Cells (Human) | 50 - 200 | Moderate Cytotoxicity |
Anion Influence:
-
Fluorinated Anions (
): Significantly increase toxicity due to hydrolytic stability and resistance to metabolic breakdown. -
Halides (
): Generally less toxic but more mobile in aquifers.
Biodegradability Assessment
Triethyl(octyl)phosphonium salts are not readily biodegradable .[1] The quaternary phosphorus atom is positively charged and sterically shielded by the three ethyl groups, preventing cytochrome P450 and other environmental oxidases from accessing the core.
Metabolic Resistance
While the octyl chain can theoretically undergo
Standard Test Performance (OECD 301)
In "Closed Bottle" (OECD 301D) and "Manometric Respirometry" (OECD 301F) tests,
Experimental Protocols
To validate these properties in your own lab, follow these standardized workflows.
Protocol A: Closed Bottle Biodegradability Test (OECD 301D)
A self-validating protocol for determining "Ready Biodegradability".
Reagents:
-
Mineral Medium (per OECD 301).
-
Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated).
-
Test Substance:
at 2-5 mg/L.
Workflow:
-
Preparation: Aerate mineral medium for 20 mins to saturate with oxygen.
-
Seeding: Add inoculum (approx.
CFU/mL) to the medium. -
Dosing:
-
Blank: Medium + Inoculum only.
-
Test: Medium + Inoculum +
(2 mg/L). -
Reference: Medium + Inoculum + Sodium Benzoate (check for sludge viability).
-
-
Incubation: Fill BOD bottles completely (no headspace). Incubate at 20°C in the dark.
-
Measurement: Measure Dissolved Oxygen (DO) using an electrochemical probe at Days 0, 7, 14, 21, and 28.
Calculation:
Protocol B: Experimental Workflow Diagram
The following Graphviz diagram outlines the decision matrix for testing.
Figure 2: Decision matrix for selecting the appropriate toxicity and biodegradation assays based on solubility.
Mitigation Strategies for Drug Development
If
-
Anion Swapping: Replace persistent fluorinated anions (
) with biodegradable organic anions like saccharinate , amino acidates (e.g., prolinate), or alkyl sulfates . This renders the anion moiety biodegradable, reducing the total organic carbon (TOC) load that persists. -
Functionalization: Introduce an ester or amide linkage into the octyl side chain (e.g., converting the octyl chain to an ester-containing chain). This provides an enzymatic "handle" for hydrolysis, breaking the surfactant structure and reducing toxicity.
-
Recycling: Implement nanofiltration or reverse osmosis to recover the IL from aqueous waste streams, preventing release into municipal water systems.
References
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link
-
Steudte, S., et al. (2014). Biodegradability of ionic liquids - a critical review. Chemical Society Reviews.[4] Link
-
Ventura, S. P., et al. (2013).[5] Ecotoxicity of phosphonium-based ionic liquids towards Vibrio fischeri.[4] Ecotoxicology.[4][6] Link
-
Frade, R. F., & Afonso, C. A. (2010). Impact of ionic liquids in environment and humans: An overview. Human & Experimental Toxicology. Link
-
Peric, B., et al. (2013). (Eco)toxicity and biodegradability of selected protic and aprotic ionic liquids.[7] Journal of Hazardous Materials. Link
Sources
- 1. proionic.com [proionic.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium [frontiersin.org]
- 6. Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride and electrochemical wastewater treatment of poorly biodegradable compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for cellulose dissolution using [P2228]Cl and DMSO co-solvent
Application Note: High-Efficiency Cellulose Dissolution using Triethyloctylphosphonium Chloride ([P2228]Cl) and DMSO Co-Solvent [1]
Part 1: Introduction & Core Directive
Abstract This protocol details the dissolution of cellulose using the ionic liquid Triethyloctylphosphonium chloride (denoted as [P2228]Cl ) in a co-solvent system with Dimethyl Sulfoxide (DMSO) .[1] While traditional ionic liquids (ILs) like [BMIM]Cl are effective, phosphonium-based ILs offer superior thermal stability and often lower toxicity.[1] The addition of DMSO as a polar aprotic co-solvent is critical: it reduces the high viscosity of the pure IL, enhances mass transfer, and dissociates the ion pair, thereby "activating" the chloride anion for more aggressive hydrogen bond disruption.
CRITICAL DISAMBIGUATION:
Note on Nomenclature: In this context, [P2228]Cl refers to the ionic liquid Triethyloctylphosphonium chloride (
).
Do NOT confuse this with TCI Product Code P2228 , which corresponds to 1-(2-Propynyl)piperazine.
Ensure you are using the phosphonium salt for this protocol.[1]
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
The Chemical Mechanism
Cellulose insolubility stems from its extensive intra- and intermolecular hydrogen bonding network (specifically the O3-H...O5 and O6-H...O3 interactions).[1]
-
Anion Attack (
): The chloride anion is a strong hydrogen bond acceptor (high basicity in non-aqueous media).[1] It attacks the hydroxyl protons of the cellulose anhydroglucose units (AGU), disrupting the native H-bond network. -
Cation Role (
): The bulky phosphonium cation intercalates between the cellulose chains, preventing re-aggregation (spacer effect).[1] -
The DMSO Synergistic Effect:
-
Viscosity Reduction: Pure [P2228]Cl is highly viscous or solid at room temperature.[1] DMSO lowers the kinematic viscosity, allowing faster diffusion of ions into the cellulose matrix.
-
Ion Pair Separation: DMSO preferentially solvates the
cation.[1] This leaves the anion "naked" and more active to attack the cellulose hydroxyls, significantly accelerating dissolution compared to pure ILs.
-
Visualization: Molecular Dissolution Pathway[1]
Figure 1: Synergistic mechanism where DMSO enhances anion activity by solvating the phosphonium cation.[1]
Part 3: Experimental Protocol
Materials & Equipment
| Component | Grade/Specification | Notes |
| Cellulose Source | Microcrystalline (MCC) or Pulp | MCC (Avicel) dissolves faster than pulp.[1] |
| Ionic Liquid | [P2228]Cl (Triethyloctylphosphonium chloride) | Ensure purity >95%.[1] Often hygroscopic.[1] |
| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous grade (<0.1% water) is vital.[1] |
| Anti-Solvent | Deionized Water or Ethanol | For regeneration/precipitation.[1] |
| Equipment | Vacuum Oven, Oil Bath/Hotplate, Magnetic Stirrer | Inert atmosphere ( |
Step-by-Step Protocol
Step 1: Pre-treatment (Moisture Removal) [1]
-
Context: Water acts as a potent anti-solvent by hydrating the
anion, neutralizing its ability to break cellulose H-bonds.[1] -
Action: Dry the cellulose powder in a vacuum oven at 60–80°C for 12–24 hours .
-
Target: Moisture content < 1 wt%.[1]
Step 2: Solvent Preparation
-
Ratio: Prepare a mixture of [P2228]Cl and DMSO.
-
Mixing: If [P2228]Cl is solid/waxy at RT, gently heat the mixture to 50°C until a clear, homogeneous liquid forms.
Step 3: Dissolution Process
-
Place the IL/DMSO mixture in a round-bottom flask equipped with a magnetic stir bar.
-
Heat the oil bath to 80–100°C . (Do not exceed 120°C to prevent cellulose degradation/darkening).[1]
-
Add the dried cellulose slowly to the vortex of the stirring solvent to prevent clumping.
-
Stirring: Maintain vigorous stirring (300–500 rpm).
-
Time:
Step 4: Verification & Characterization
-
Visual: Solution should appear clear and viscous (honey-like consistency).[1]
-
Microscopy: Examine a drop under polarized light microscopy.[1] Absence of birefringence (glowing crystals) confirms full dissolution.[1]
Step 5: Regeneration (Optional)
-
Slowly pour the hot cellulose solution into an excess of Water/Ethanol (1:1) under rapid stirring.
-
Cellulose will precipitate as a white floc.[1]
-
Filter, wash extensively with water to remove residual IL, and freeze-dry.[1]
Workflow Diagram
Figure 2: Operational workflow for the dissolution protocol.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Turbidity / No Dissolution | Water contamination.[1] | Ensure cellulose and IL are dried.[1] Water >1% kills solubility.[1] |
| Gelation (Ball formation) | Adding cellulose too fast.[1] | Add powder slowly into the vortex; do not dump it in.[1] |
| Darkening / Discoloration | Temperature too high (>120°C).[1] | Reduce temp to 80-90°C. Use |
| High Viscosity | IL concentration too high.[1] | Increase DMSO ratio (up to 4:1 DMSO:IL). |
Part 5: References
-
Abe, M., Fukaya, Y., & Ohno, H. (2012).[1] Fast and Facile Dissolution of Cellulose with Tetrabutylphosphonium Hydroxide Containing Water.[1] ACS Macro Letters, 1(5), 587–590.[1] [Link]
-
Grounding: Establishes the efficacy of phosphonium cations for cellulose dissolution.
-
-
Xu, A., Wang, J., & Wang, H. (2010).[1] Effects of anionic structure and lithium salts addition on the dissolution of cellulose in 1-butyl-3-methylimidazolium-based ionic liquid solvent systems. Green Chemistry, 12(2), 268-275.[1]
-
Grounding: Discusses the anion attack mechanism relevant to chloride-based ILs.
-
-
Rinaldi, R. (2011).[1] Instantaneous Dissolution of Cellulose in Organic Electrolyte Solutions.[1] Chemical Communications, 47(1), 511-513.[1] [Link]
-
Grounding: Validates the "Instantaneous Dissolution" concept using co-solvents to free the anion.
-
-
-
Grounding: Source for chemical specifications of phosphonium chlorides.
-
Sources
Using triethyl(octyl)phosphonium chloride as a phase transfer catalyst (PTC)
Application Note: Triethyl(octyl)phosphonium Chloride as a High-Stability Phase Transfer Catalyst
Abstract
This guide provides a comprehensive technical overview of Triethyl(octyl)phosphonium chloride (CAS: 482647-71-2), commercially known as CYPHOS® IL 541W . Unlike traditional ammonium-based Phase Transfer Catalysts (PTCs), this phosphonium salt offers superior thermal stability (>200°C) and unique solubility profiles, making it indispensable for high-temperature nucleophilic substitutions (e.g., Halex reactions) and as a latent accelerator in epoxy curing systems. This document outlines the mechanistic basis for its selection, detailed experimental protocols, and critical handling data for industrial and research applications.
Introduction: The Phosphonium Advantage
In the realm of Phase Transfer Catalysis, quaternary ammonium salts (e.g., TBAB, Aliquat 336) are the workhorses. However, they suffer from a fatal flaw: Hofmann Elimination . At temperatures exceeding 100–120°C, or under strong basic conditions, ammonium salts degrade, losing catalytic activity and contaminating the product with amines and alkenes.
Triethyl(octyl)phosphonium chloride addresses this limitation.[1] The phosphorus-carbon bond is significantly more robust against thermal and alkaline degradation.
Key Technical Specifications:
-
Chemical Formula:
-
Physical State: Typically supplied as a 45–55% aqueous solution (CYPHOS® IL 541W).[1][2]
-
Thermal Stability: Stable up to ~300°C (anion dependent; chloride is stable, though less so than phosphonium sulfonates).
-
Solubility: Highly soluble in water and polar organic solvents (alcohols, DCM); limited solubility in non-polar aliphatics compared to its tributyl or tetraoctyl analogs.
Why Choose Triethyl(octyl) over Tributyl(octyl)? The triethyl headgroup reduces the overall lipophilicity compared to the tributyl analog (CYPHOS® IL 253). This structural nuance allows for:
-
Easier Removal: The catalyst partitions more readily into the aqueous phase during workup, simplifying product purification.
-
Tighter Ion Pairing: The smaller steric bulk around the phosphorus center (ethyl vs. butyl) can enhance the accessibility of the cation to the interface, potentially increasing mass transfer rates in specific steric-sensitive reactions.
Mechanistic Insight
The catalytic action follows the Starks’ Extraction Mechanism . The phosphonium cation (
Figure 1: Interfacial Catalyst Shuttle Mechanism
Caption: The Starks' Extraction mechanism illustrating the shuttle role of the Triethyl(octyl)phosphonium cation. The catalyst extracts the nucleophile (Y-) into the organic phase, facilitates the reaction, and returns the leaving group (X-) to the aqueous phase.
Application Protocols
Protocol A: High-Temperature Nucleophilic Fluorination (Halex Reaction)
Context: Fluorination is notoriously difficult due to the low nucleophilicity of fluoride in organic solvents and its high hydration energy. This reaction often requires temperatures >140°C, where ammonium salts decompose.
Reagents:
-
Substrate: 4-Chloronitrobenzene (1.0 eq)
-
Nucleophile: Potassium Fluoride (KF) (1.5 eq, spray-dried)
-
Catalyst: Triethyl(octyl)phosphonium chloride (5 mol%)
-
Solvent: Sulfolane or DMSO (anhydrous)
Procedure:
-
Drying (Critical): Charge the reaction vessel with KF and the catalyst. If using the aqueous catalyst solution (CYPHOS IL 541W), apply vacuum and heat (100°C) to strip water azeotropically with a small amount of toluene before adding the substrate. Water is the enemy of fluorination.
-
Reaction: Add the substrate and solvent.[3]
-
Heating: Heat the mixture to 160°C – 180°C .
-
Note: Ammonium salts would degrade within minutes at this temperature. The phosphonium salt remains stable for hours.
-
-
Monitoring: Monitor by GC-MS or HPLC. Expect >90% conversion within 4–6 hours depending on substrate activation.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. The triethyl(octyl)phosphonium salt will largely partition into the aqueous layer due to its higher water solubility compared to tributyl analogs, simplifying purification.
Protocol B: Epoxy Resin Accelerator
Context: Phosphonium salts are excellent latent accelerators for anhydride-cured epoxy resins. They initiate the ring-opening mechanism without triggering premature curing at room temperature (latency).
Reagents:
-
Resin: Bisphenol A diglycidyl ether (DGEBA)
-
Hardener: Methyl tetrahydrophthalic anhydride (MTHPA)
-
Catalyst: Triethyl(octyl)phosphonium chloride (0.5 – 1.0 phr - parts per hundred resin)
Procedure:
-
Premix: Disperse the catalyst into the anhydride hardener. The liquid nature of the phosphonium salt ensures better homogeneity than solid crystalline catalysts.
-
Mixing: Mix the Resin and Hardener/Catalyst blend at a 1:1 stoichiometric ratio (epoxy:anhydride).
-
Degassing: Vacuum degas the mixture at 40°C to remove air bubbles.
-
Curing:
-
Stage 1: 100°C for 2 hours (Gelation).
-
Stage 2: 150°C for 4 hours (Full Cure).
-
Observation: The phosphonium cation facilitates the nucleophilic attack of the carboxylate anion on the epoxide ring.
-
Comparative Performance Data
The following table contrasts Triethyl(octyl)phosphonium chloride with standard industry catalysts.
| Feature | Triethyl(octyl)phosphonium Cl | Tetrabutylammonium Bromide (TBAB) | Tetraphenylphosphonium Br |
| Thermal Limit | ~300°C | ~120°C | ~350°C |
| Base Stability | High (No Hofmann Elimination) | Low (Eliminates to tributylamine) | High |
| Water Solubility | High (Easy washout) | Moderate | Low (Difficult removal) |
| Cost Efficiency | Moderate | High (Cheap) | Low (Expensive) |
| Lipophilicity | Moderate (Tunable) | Moderate | High |
Safety and Handling
Health Hazards:
-
Skin/Eye: Corrosive/Irritant. The "octyl" chain acts as a permeation enhancer, allowing the salt to penetrate skin layers. Wear nitrile gloves and safety goggles.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects. Do not dispose of down the drain; use hazardous waste incineration.
Handling Best Practices:
-
Hygroscopicity: The chloride salt is hygroscopic. Store under nitrogen or in a desiccator if using the solid form. The commercial aqueous solution is stable but should be kept sealed.
-
Compatibility: Compatible with glass and stainless steel (304/316). Avoid contact with strong oxidizers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Halex) | Presence of Water | Ensure rigorous drying of KF and Catalyst. Water solvates F-, killing reactivity. |
| Emulsion Formation | Catalyst Concentration Too High | Reduce catalyst loading to <3 mol%.[3][4] Add brine during workup. |
| Product Contamination | Incomplete Washout | The triethyl cation is fairly polar. Increase the volume of the water wash or use a slightly acidic wash to ensure full removal into the aqueous phase. |
References
-
Cyphos® IL 541W Product Data . Syensqo (formerly Solvay). Available at: [Link] (Accessed Feb 2026).
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
- Ramprasad, D., et al. (2018). "Thermal Stability of Phosphonium Ionic Liquids". Journal of Thermal Analysis and Calorimetry.
- Kondo, K., et al. (1988). "Synthesis and properties of phosphonium salts as phase transfer catalysts". Journal of Organic Chemistry. (Comparative reactivity of phosphonium vs ammonium).
- Tani, A., et al. (2011). "Phosphonium salts as latent catalysts for epoxy resins". Polymer Journal. (Basis for Protocol B).
Sources
CO2 absorption mechanism in [P2228]Cl with aprotic heterocyclic anions (AHA)
Application Note: Mechanistic Insights and Operational Protocols for CO2 Capture using [P2228][AHA] Ionic Liquids
Part 1: Executive Summary
This guide details the chemical behavior and experimental handling of [P2228][AHA] ionic liquids for carbon capture. Unlike traditional amine scrubbers, [P2228][AHA] systems utilize Aprotic Heterocyclic Anions (AHAs) —such as 2-cyanopyrrolide, pyrazolide, or indazolide—to chemically bind CO
Key Technical Advantage:
The [P2228]
Part 2: Scientific Foundation & Mechanism
The Core Mechanism: Stoichiometric Chemisorption
The absorption of CO
-
Nucleophilic Attack: The lone pair on the heterocyclic nitrogen (e.g., in the pyrrolide ring) attacks the electrophilic carbon of CO
. -
Carbamate Formation: This forms a chemically stable carbamate species (
). -
Stoichiometry: The reaction typically proceeds in a 1:1 molar ratio (Anion:CO
).
The Viscosity Anomaly
In primary amines (e.g., MEA), CO
Secondary Pathways: Water and Ylides
-
Water Interference: In the presence of moisture, the highly basic AHA can deprotonate water, forming the neutral heterocycle (
) and hydroxide ( ). The then captures CO as bicarbonate. While this maintains capacity, it alters the regeneration energy profile. -
Ylide Formation (Cation Degradation): Highly basic anions can abstract an acidic proton from the
-carbon of the phosphonium cation, forming a phosphorane ylide. This is a degradation pathway that must be mitigated by tuning the anion basicity (pK < 15).
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the primary capture mechanism and the competing water-based pathway.
Figure 1: Reaction pathways for CO2 absorption in [P2228][AHA], contrasting the desired carbamate formation with the moisture-induced bicarbonate pathway.[1][2][3][4]
Part 4: Experimental Protocols
Protocol A: Synthesis of [P2228][2-CNPyr] (Example AHA)
Objective: Convert commercially available [P2228]Cl into the active CO
Materials:
-
Triethyl(octyl)phosphonium chloride ([P2228]Cl) (purity >98%)
-
Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH)
-
Anhydrous Ethanol and Acetone
-
Schlenk line (Argon atmosphere)
Step-by-Step Workflow:
-
Deprotonation of Heterocycle:
-
Dissolve 2-cyanopyrrole (1.05 eq) in anhydrous ethanol.
-
Add NaOEt (1.0 eq) slowly at 0°C under Argon. Stir for 2 hours to form Sodium 2-cyanopyrrolide (Na[2-CNPyr]).
-
-
Metathesis Reaction:
-
Dissolve [P2228]Cl (1.0 eq) in dry acetone (NaCl is insoluble in acetone).
-
Add the Na[2-CNPyr] solution to the [P2228]Cl solution.
-
Stir vigorously for 24 hours at room temperature.
-
-
Purification:
-
Filtration: A white precipitate (NaCl) will form. Filter the mixture through a fine fritted glass funnel or Celite pad to remove NaCl.
-
Solvent Removal: Remove volatiles using a rotary evaporator.
-
Drying: Dry the resulting viscous oil under high vacuum (<0.1 mbar) at 60°C for 48 hours to remove trace water and solvents.
-
-
Validation:
-
Check Chloride content using AgNO
test (should be negative). -
Verify structure via
H NMR (DMSO-d ).
-
Protocol B: Isochoric CO2 Uptake Measurement
Objective: Determine the solubility isotherm and capacity.
Equipment:
-
Stainless steel equilibrium cell (approx. 50 mL)
-
Pressure transducer (accuracy ±0.01 bar)
-
Thermostatic bath
Procedure:
-
Loading: Load ~2g of [P2228][AHA] into the cell. Degas under vacuum at 70°C for 4 hours.
-
Baseline: Record the mass of the IL (
) and the cell volume ( ). -
Dosing: Inject a known amount of CO
(calculated from a supply reservoir pressure drop) into the cell at the target temperature (e.g., 25°C). -
Equilibration: Stir magnetically. Monitor pressure drop. Equilibrium is reached when pressure (
) is stable for >30 mins. -
Calculation:
Where is the compressibility factor of CO .
Part 5: Data Presentation & Analysis
Table 1: Comparative Metrics of [P2228]-based AHA ILs vs. Traditional Solvents
| Solvent System | Capacity (mol CO | Viscosity (cP, 25°C, Saturated) | Enthalpy of Rxn ( | Stability Issues |
| [P2228][2-CNPyr] | 0.92 | ~150 | -46.0 | High (Robust) |
| [P2228][Inda] (Indazolide) | 0.95 | ~210 | -54.0 | Moderate |
| [P66614][2-CNPyr] | 0.88 | >400 | -45.0 | High Viscosity |
| MEA (30 wt% aq) | 0.50 | <10 | -85.0 | Corrosive / Volatile |
Interpretation:
-
Capacity: [P2228][AHA] systems approach unity (1:1), nearly double the molar capacity of MEA (0.5:1).
-
Enthalpy: The
is lower than amines (-46 vs -85 kJ/mol), implying significantly lower energy penalties for regeneration (stripping).
Part 6: Troubleshooting & Self-Validation
-
Issue: Viscosity increases unexpectedly during absorption.
-
Cause: Moisture contamination leading to bicarbonate formation (hydrogen bonding) or incomplete synthesis (residual chloride).
-
Validation: Run IR spectroscopy. Look for broad OH peaks (
). If present, dry the IL further.
-
-
Issue: Low CO2 uptake.
-
Cause: "Cation-driven" degradation (Ylide formation) consuming the anion.
-
Validation: Check
H NMR for loss of the -proton signal on the ethyl/octyl chains of the phosphonium cation.
-
Part 7: References
-
Gurkan, B. E., et al. (2010). "Equimolar CO2 Absorption by Anion-Functionalized Ionic Liquids." Journal of the American Chemical Society. Link
-
Seo, S., et al. (2014).[3] "Physical Properties and CO2 Reaction Pathway of 1-Ethyl-3-Methylimidazolium Ionic Liquids with Aprotic Heterocyclic Anions." The Journal of Physical Chemistry B. Link
-
Mullen, R. G., et al. (2018). "Reaction Ensemble Monte Carlo Simulations of CO2 Absorption in Triethyl(octyl)phosphonium 2-Cyanopyrrolide." Journal of Chemical & Engineering Data. Link
-
Wang, C., et al. (2012). "Reversible CO2 Capture by Anion-Functionalized Ionic Liquids." Energy & Environmental Science. Link
-
Casas, A., et al. (2020). "Cation–Anion and Anion–CO2 Interactions in Triethyl(octyl)phosphonium Ionic Liquids with Aprotic Heterocyclic Anions." The Journal of Physical Chemistry B. Link
Sources
Advanced Liquid-Liquid Extraction of Strategic Metals using Phosphonium Chlorides
Technical Application Note & Protocol Guide
]Cl). Primary Reagent: Cyphos® IL 101 (or equivalent high-purity [PExecutive Summary
This guide details the application of phosphonium-based ionic liquids (ILs)—specifically trihexyl(tetradecyl)phosphonium chloride ([P
Unlike traditional ammonium-based extractants (e.g., Aliquat 336), phosphonium salts offer superior thermal stability (>300°C), stability in basic media, and negligible vapor pressure. These properties make them ideal for harsh industrial environments, including battery recycling (Co/Ni separation) and active pharmaceutical ingredient (API) purification (Pd scavenging) .
Chemical Basis & Mechanism
The Anion Exchange Mechanism
The extraction of metals by [P
General Reaction Equation:
-
Key Driver: The formation of the anionic metal complex is pH and chloride concentration dependent.
-
Selectivity: Selectivity is dictated by the stability constant of the metal-chloro complex. Cobalt forms stable
at lower chloride concentrations than Nickel, allowing for high separation factors.
Visualization of Transport Mechanism
Figure 1: Schematic of the anion exchange mechanism. The metal must form an anionic complex in the aqueous phase to be exchanged with the chloride anion of the ionic liquid.
Critical Operational Parameters
Before executing protocols, the physical properties of [P
Table 1: Physical Properties & Management
| Parameter | Value / Characteristic | Operational Implication |
| Viscosity (25°C) | ~1824 cP (Honey-like) | Must dilute (30-70% v/v) or Heat (>50°C) for effective mixing. |
| Density | 0.88 g/cm³ | Lighter than water. Forms the upper phase in extraction. |
| Solubility | Immiscible with water | Minimal loss to aqueous raffinate (Environmentally favorable). |
| Diluent Choice | Toluene, Xylene, Kerosene | Toluene is standard for lab scale. Escaid 110 for industrial. |
| Modifier | 1-Decanol (5-10% v/v) | Required if "Third Phase" forms (common at high metal loading). |
Protocol A: Cobalt/Nickel Separation (Battery Recycling)
Objective: Selectively extract Cobalt (Co) from a mixed Co/Ni chloride feed (e.g., leached Lithium-ion battery black mass).
Reagents
-
Extractant: [P
]Cl (Cyphos IL 101).[1][2] -
Diluent: Toluene (Lab) or Kerosene (Pilot).
-
Feed Solution: Mixed Co/Ni in HCl.
-
Stripping Agent: Deionized Water.
Step-by-Step Workflow
-
Preparation of Organic Phase:
-
Dissolve [P
]Cl in Toluene to achieve a concentration of 0.5 M to 0.7 M . -
Note: If high Co loading is expected (>10 g/L), add 5% v/v 1-Decanol to prevent phase splitting.
-
-
Feed Adjustment (Crucial Step):
-
Adjust the aqueous feed to 5 M - 8 M HCl .
-
Why? At >5M HCl, Cobalt exists predominantly as
, which is extractable. Nickel remains as or cationic chloro-species, which are not extracted.
-
-
Extraction Contact:
-
Mix Organic and Aqueous phases at an O:A ratio of 1:1 .
-
Agitate vigorously for 10 minutes at 25°C .
-
Centrifuge or allow gravity settling (2-5 mins).
-
Result: Co transfers to the Organic phase (Blue/Green color). Ni remains in Aqueous (Green).
-
-
Scrubbing (Optional for High Purity):
-
Contact the loaded organic phase with 5 M HCl (O:A 5:1).
-
Purpose: Removes any physically entrained Ni droplets.
-
-
Stripping:
Protocol B: PGM Recovery (Pd/Pt Scavenging)
Objective: Recover Palladium (Pd) and Platinum (Pt) from spent catalyst streams or API process waste. Challenge: PGMs bind very strongly to phosphonium ILs. Stripping requires aggressive ligand displacement.
Reagents
-
Extractant: [P
]Cl (0.1 M in Toluene). -
Stripping Agent A (Pd): 0.05 M Thiourea in 0.1 M HCl.
-
Stripping Agent B (Pt): 0.5 M NaSCN (Sodium Thiocyanate).
Step-by-Step Workflow
-
Extraction:
-
Feed acidity: 0.1 M to 3 M HCl . (PGMs extract well even at low acidities compared to base metals).
-
Contact O:A 1:1 for 15 minutes .
-
Efficiency: Expect >99% extraction of
and .
-
-
Selective Stripping Step 1 (Palladium):
-
Selective Stripping Step 2 (Platinum):
Troubleshooting & Optimization Logic
Common failure modes in IL extraction involve viscosity issues or phase disengagement failures. Use this decision tree to troubleshoot.
Figure 2: Decision tree for troubleshooting common liquid-liquid extraction anomalies with Phosphonium ILs.
References
-
Wellens, A. et al. (2012). "Continuous ionic liquid extraction process for the separation of cobalt from nickel." Green Chemistry. Link
-
Cieszynska, A. & Wisniewski, M. (2011). "Extraction of palladium(II) from chloride solutions with Cyphos IL 101/toluene mixtures." Separation and Purification Technology. Link
-
Cytec Industries (Solvay). "Cyphos® IL 101: Phosphonium Ionic Liquid Technical Data Sheet." Link
-
Vander Hoogerstraete, T. & Binnemans, K. (2014). "Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate."[8][9] Green Chemistry. Link
-
Sahu, S.K. et al. (2013). "Recovery of Pt(IV) and Pd(II) from spent petroleum catalyst using ionic liquid extraction." Hydrometallurgy. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective separation of individual platinum group metals (Pd, Pt, Rh) from acidic chloride media using phosphonium-based ionic liquid in aromatic diluent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: a process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Temperature Nucleophilic Substitution using Triethyl(octyl)phosphonium Chloride ([P2228]Cl)
Executive Summary
This technical guide details the optimization and application of Triethyl(octyl)phosphonium chloride (often abbreviated as
While quaternary ammonium salts (e.g., TBAB, Aliquat 336) are ubiquitous in organic synthesis, they suffer from significant thermal instability above 120°C due to Hofmann elimination.
Catalyst Profile & Mechanistic Insight
Structural Advantage
features an asymmetric structure: three short ethyl chains and one longer octyl chain.-
Ethyl chains: Shield the positive phosphorus core, maintaining sufficient charge density for anion interaction.
-
Octyl chain: Provides necessary lipophilicity to drag the ion pair into the organic phase.
-
Asymmetry: Disrupts crystal lattice formation, often resulting in room-temperature ionic liquids (RTILs) or low-melting solids, improving mass transfer kinetics compared to symmetric salts like Tetraphenylphosphonium chloride.
The PTC Cycle
In a typical nucleophilic substitution (
Figure 1: The Phase Transfer Catalysis cycle using
Critical Reaction Parameters
To ensure reproducibility, the following variables must be controlled.
Thermal Stability vs. Ammonium Salts
The primary justification for using
| Catalyst Type | Representative | Max Operating Temp | Degradation Mechanism |
| Quat. Ammonium | TBAB / TEBA | < 130°C | Hofmann Elimination (generates alkene + amine) |
| Quat. Phosphonium | ~300°C | Very slow ligand exchange (stable under typical Halex conditions) | |
| Crown Ether | 18-Crown-6 | > 200°C | Stable, but high toxicity and cost |
Hydration Management (The "Silent Killer")
Commercially,
-
Risk: In nucleophilic fluorination (Halex), water heavily solvates the fluoride ion (
), reducing its nucleophilicity by orders of magnitude. -
Requirement: If using the aqueous solution, a zeotropic distillation (drying step) is mandatory before adding the substrate.
Protocol: Catalytic Halex Fluorination
Target Reaction: Conversion of 2,4-Dichloronitrobenzene to 2,4-Difluoronitrobenzene. Rationale: This transformation requires temperatures >160°C, making ammonium catalysts unviable.
Materials
-
Substrate: 2,4-Dichloronitrobenzene (1.0 equiv)
-
Nucleophile: Potassium Fluoride (Spray-dried, 2.5 equiv)
-
Catalyst:
(Triethyl(octyl)phosphonium chloride) - 5 mol% -
Solvent: Sulfolane (high boiling point, polar aprotic) or Neat (solvent-free)
-
Drying Agent: Toluene (for azeotropic drying)
Step-by-Step Methodology
Step 1: Catalyst Preparation & Drying (Crucial)
-
Charge the reaction vessel with
(calculate 5 mol% based on active mass). -
If using aqueous catalyst solution: Add Toluene (2-3 volumes relative to catalyst).
-
Heat to 110°C under Dean-Stark conditions or vacuum distill to remove water.
-
Once dry, the catalyst will appear as a viscous oil or low-melting solid.
Step 2: Reaction Assembly
-
Add the solvent (Sulfolane) if not running neat. Note: Neat reactions are possible with
as it acts as a solvent at high loading, but 5 mol% usually requires a carrier solvent. -
Add Spray-dried Potassium Fluoride (KF) . Tip: Standard crystalline KF has low surface area; spray-dried is preferred for kinetics.
-
Add the substrate (2,4-Dichloronitrobenzene).
-
Inert the vessel with Nitrogen (
) or Argon. Oxygen can cause oxidative degradation of phosphoniums at extreme temps (>200°C).
Step 3: The Reaction
-
Heat the mixture to 180°C .
-
Agitate vigorously (>600 RPM). PTC is mass-transfer limited; high shear is required to maximize the solid-liquid interface area.
-
Monitor via GC-FID or HPLC.
-
Checkpoint: Expect >90% conversion within 4-8 hours depending on scale.
-
Step 4: Workup
-
Cool reaction mixture to <60°C.
-
Dilute with Toluene or Ethyl Acetate.
-
Filter off the inorganic salts (KCl byproduct and excess KF).
-
Wash the organic filtrate with water.
-
Self-Validating Step:
is somewhat amphiphilic but prefers the organic phase in high-salt brine, but can be washed out with repeated water washes if the product is highly non-polar. However, for industrial purity, a short silica plug filtration is recommended to remove residual phosphonium salt.
-
-
Concentrate organic phase to yield product.
Troubleshooting & Decision Logic
Use the following logic flow to diagnose low yields or determine if
Figure 2: Decision matrix for catalyst selection and process handling.
Common Failure Modes
-
Low Conversion: Usually due to "wet" catalyst. The fluoride ion is hydrated and inactive. Fix: Increase drying time/temperature in Step 1.
-
Black Tar Formation: Thermal decomposition of the substrate, not the catalyst. Fix: Reduce temp to 160°C and extend time, or improve
inerting. -
Emulsion during Workup: Phosphonium salts are surfactants. Fix: Use saturated brine for the first wash to force phase separation.
References
-
Phase-transfer catalysis . Wikipedia. (General mechanism overview). Available at: [Link]
- Thermal stability of phosphonium ionic liquids. Fraser, K. J., et al. (2009). Australian Journal of Chemistry. (Establishes the >300°C stability limit).
-
Halex Reactions of Aromatic Compounds . ResearchGate. (Context on high-temp fluorination). Available at: [Link]
Advanced Protocol: Solvent Extraction of Radionuclides using Hydrophobic Phosphonium Ionic Liquids
Executive Summary
The separation of actinides (U, Pu, Am) and fission products (Tc, Cs, Sr) from spent nuclear fuel or radioactive waste streams traditionally relies on the PUREX process (TBP/Kerosene). However, volatile organic diluents pose fire hazards and suffer from radiolytic degradation.
This Application Note details the use of hydrophobic phosphonium-based ionic liquids (ILs) —specifically trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101 ) and its derivatives—as superior alternatives. Unlike imidazolium-based ILs, phosphonium cations lack acidic ring protons, rendering them significantly more resistant to radiolytic degradation and preventing the formation of interfering polymerization products under high-dose gamma irradiation (>500 kGy).
Key Advantages:
-
Radiolytic Stability: Superior resistance to C-P bond cleavage compared to C-N bond cleavage in ammonium/imidazolium salts.
-
Safety: Negligible vapor pressure and high flash points eliminate fire hazards associated with kerosene/dodecane.
-
Tunability: Dual-mechanism capability (Anion Exchange vs. Solvation) depending on the counter-anion.
Mechanism of Action
Understanding the extraction mechanism is critical for protocol design. Phosphonium ILs generally operate via Anion Exchange or Ion-Pair Extraction , distinct from the neutral solvation mechanism of TBP.
The Anion Exchange Mechanism
When extracting metal ions from acidic halide media (e.g., Uranium in HCl), the metal forms an anionic complex (
Reaction Equilibrium:
Visualization of Extraction Pathway
Figure 1: Mechanistic pathway of anionic metal complex extraction via phosphonium ionic liquids.
Material Selection & Properties
The choice of Ionic Liquid is dictated by the target radionuclide and the feed acidity.
| Material | Chemical Name | Mechanism | Target Application | Viscosity (25°C) |
| Cyphos® IL 101 | Trihexyl(tetradecyl)phosphonium chloride | Anion Exchange | U(VI), Pu(IV), Zn(II), Fe(III) from HCl | ~1824 cP (High) |
| Cyphos® IL 104 | Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate | Solvation / Cation Exchange | Lanthanides (Ln), Actinides (An) from HNO3 | ~700 cP |
| [P66614][NTf2] | Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide | Solvation (requires ligand like CMPO) | Cs, Sr (High radiation fields) | ~350 cP |
Critical Note on Viscosity: Pure phosphonium ILs are highly viscous. While they can be used neat at elevated temperatures (50–60°C), practical protocols often require a diluent (e.g., long-chain alcohols or toluene) or operation at elevated temperatures to facilitate mass transfer.
Experimental Protocols
Protocol A: Batch Extraction of Uranium (U-VI)
Target: Extraction of U(VI) from Hydrochloric Acid media using Cyphos IL 101.
1. Reagents & Equipment
-
Extractant: Cyphos IL 101 (Sigma-Aldrich/Solvay), used as received or diluted 50% v/v in Toluene (for kinetics) or 1-Octanol (to prevent third-phase formation).
-
Feed Solution: Uranyl Nitrate dissolved in 4M - 6M HCl (Surrogate for active waste). Note: High chloride concentration is required to form the extractable chloro-complex.
-
Equipment: Temperature-controlled shaker bath, Centrifuge (active-rated).
2. Pre-Equilibration (Crucial Step)
ILs are hygroscopic. Failure to pre-equilibrate results in volume changes that skew distribution ratio (
-
Mix the organic phase (IL) with active-free acid solution (same molarity as feed) at a 1:1 ratio.
-
Shake for 30 minutes.
-
Centrifuge and discard the aqueous phase. The IL is now water-saturated and acid-equilibrated.
3. Extraction Procedure
-
Ratio: Dispense 2.0 mL of Pre-equilibrated IL and 2.0 mL of Active Feed (Phase Ratio
) into a screw-cap vial. -
Contact: Shake vigorously at 1500 rpm for 60 minutes .
-
Optimization: If using neat IL (undiluted), increase temperature to 50°C to reduce viscosity and improve kinetics.
-
-
Separation: Centrifuge at 3000 x g for 10 minutes.
-
Observation: Phosphonium ILs are usually less dense than water (
g/cm³), but heavy metal loading can invert the density. Always verify phase location.
-
-
Sampling: Carefully aliquot the aqueous phase (raffinate) for radiometric analysis (LSC or Gamma Spectroscopy).
4. Calculation
Calculate the Distribution Ratio (
Protocol B: Stripping & Recovery
Target: Recovering the radionuclide and regenerating the IL.
Because the extraction is driven by high chloride concentration (Anion Exchange), stripping is achieved by reducing the chloride concentration or adding a competing ligand.
-
Stripping Agent: Prepare 0.1 M HCl or 0.05 M EDTA (pH 7).
-
Contact: Mix Loaded IL with Stripping Agent at an
ratio of 1:2 (to concentrate the metal). -
Conditions: Shake for 60 minutes at 50°C.
-
Mechanism: Low
destabilizes the complex, reverting Uranium to the cationic form, which is repelled by the hydrophobic cation .
Protocol C: Radiolytic Stability Testing
Requirement: Validation for High-Level Waste (HLW) applications.
-
Irradiation: Place neat Cyphos IL 101 in sealed glass ampoules.
-
Dose: Expose to a Co-60 gamma source. Target doses: 100 kGy, 500 kGy, 1000 kGy.
-
Analysis:
-
Viscosity Check: Polymerization leads to drastic viscosity increases.
-
NMR (
and ): Look for peak broadening or new peaks indicating alkyl chain scission. -
Extraction Performance: Perform Protocol A using irradiated IL.
-
Standard: Phosphonium ILs should retain >95% extraction efficiency up to 500 kGy.
-
Process Workflow Diagram
Figure 2: Complete workflow for radionuclide extraction and recovery using Phosphonium ILs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Third Phase Formation | Non-polar diluent (e.g., hexane) incompatible with metal-loaded IL complex. | Add a phase modifier (10% Decanol or TBP) or switch diluent to Toluene/Dichloromethane. |
| Slow Kinetics | High viscosity of the IL hindering mass transfer.[1] | Increase temperature to 50°C; Increase shaking speed; Dilute IL to 50% v/v. |
| Emulsification | Similar densities or surfactant-like behavior of IL. | Centrifuge at higher G-force; Warming the sample breaks emulsions; Avoid vortexing, use rotary shaker. |
| Low Extraction ( | Incorrect acid concentration. | Anion Exchange (IL 101): Needs HIGH acid (4-8M HCl). Cation Exchange (IL 104): Needs LOW acid (pH > 2). |
References
-
Comparison of Stability: Cieszynska, A., & Wisniewski, M. (2011). Extraction of palladium(II) from chloride solutions with Cyphos IL 101/toluene mixtures. Separation and Purification Technology. Link (Demonstrates the baseline stability and protocol for Cyphos 101).
- Radiolytic Stability: Yuan, L., et al. (2016). Radiolytic stability of hydrophobic ionic liquids containing phosphonium cations. Radiation Physics and Chemistry. (Establishes phosphonium superiority over imidazolium).
-
Uranium Extraction: Kogelnig, D., et al. (2010). Greener synthesis of new ammonium ionic liquids and their potential as extracting agents for Uranium. Tetrahedron Letters. Link (Mechanistic parallels for quaternary onium salts).
-
Technetium/Rhenium: Zhu, Z., et al. (2015). Separation of Rhenium(VII) from Molybdenum(VI) from HCl medium by Cyphos IL 101. Hydrometallurgy. Link.
-
Viscosity Data: Cytec Industries Inc. (2010). Cyphos® IL 101 Phosphonium Ionic Liquid Product Sheet. (Source for physical property data).[2][3][4][5][6][7][8][9][10]
Sources
- 1. Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: a process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The application of novel hydrophobic ionic liquids to the extraction of uranium(VI) from nitric acid medium and a determination of the uranyl complexes formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. eprints.nmlindia.org [eprints.nmlindia.org]
- 5. rsc.org [rsc.org]
- 6. Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Effective Drying of Hygroscopic Triethyl(octyl)phosphonium Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for effectively drying the hygroscopic ionic liquid, triethyl(octyl)phosphonium chloride. Due to its nature as a phosphonium-based ionic liquid (PIL), it readily absorbs atmospheric moisture, which can significantly impact experimental outcomes. This document outlines field-proven methods to ensure your material is sufficiently dry for your application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of triethyl(octyl)phosphonium chloride.
Q1: Why is my triethyl(octyl)phosphonium chloride sample viscous or liquid, and why does it seem to attract water?
A: Triethyl(octyl)phosphonium chloride is an ionic liquid, which means it is a salt that is liquid at or near room temperature.[1] Its hygroscopic nature is due to the strong Coulombic interactions between the phosphonium cations and chloride anions, which can also form strong hydrogen bonds with water molecules, drawing them from the atmosphere. This is a common characteristic of many ionic liquids, especially those with small, coordinating anions like chloride.
Q2: How can residual water in my phosphonium salt affect my experiment?
A: Water is often considered a significant impurity in ionic liquids and can dramatically alter their physicochemical properties and reactivity. Potential effects include:
-
Altered Physical Properties: Water can lower viscosity, change density, and affect ionic conductivity, leading to inconsistencies in electrochemical or physical measurements.[2]
-
Chemical Reactivity: In sensitive reactions, such as those involving organometallics or water-sensitive catalysts, water can act as an unwanted reagent or poison, leading to side reactions, lower yields, or complete reaction failure.
-
Solubility Changes: The solvation properties of the ionic liquid can be significantly altered by the presence of water, affecting its ability to dissolve reactants or products as intended.[3]
Q3: What is the acceptable level of residual water for a "dry" sample?
A: The target water content is highly application-dependent.
-
General Use & Organic Synthesis: A water content of <100 ppm is often sufficient.
-
Electrochemistry & Moisture-Sensitive Catalysis: A much lower threshold of <10-20 ppm is typically required.
It is crucial to define the tolerance for your specific application and dry the material accordingly.
Q4: How can I accurately measure the water content in my ionic liquid?
A: The gold-standard method for quantifying water content in ionic liquids is Karl Fischer (KF) titration .[4] This technique is highly selective for water and can provide accurate measurements down to the ppm level.[4][5]
-
Volumetric KF Titration: Best for samples with water content above 0.1%.[5]
-
Coulometric KF Titration: More suitable for trace amounts of water, typically in the range of 10 to 1000 ppm.[5]
Given the low water content required for most applications, coulometric KF titration is the recommended validation method.
Part 2: Recommended Drying Protocols
Below are detailed, step-by-step protocols for drying triethyl(octyl)phosphonium chloride. The choice of method depends on the initial water content, the required final dryness, and available equipment.
Protocol 1: High-Vacuum Drying (Primary Method for Trace Water Removal)
This is the most common and effective method for achieving low ppm water levels without introducing additional solvents. It relies on lowering the pressure to reduce the boiling point of water, allowing it to evaporate at a moderate temperature that does not degrade the phosphonium salt.[6]
Causality: Phosphonium-based ionic liquids exhibit high thermal stability, often with decomposition temperatures well above 300°C.[2] However, long-term stability can be lower.[1] By using a moderate temperature (80-100°C) under high vacuum, we can provide sufficient energy to overcome the water-ion interactions and remove moisture without risking thermal degradation of the ionic liquid. Spreading the ionic liquid into a thin film maximizes the surface area, significantly accelerating the mass transfer of water from the liquid to the vapor phase.[7]
Step-by-Step Methodology:
-
Preparation: Place the triethyl(octyl)phosphonium chloride sample in a round-bottom flask (Schlenk flask preferred) no more than one-third full.
-
Initial Degassing: If the sample has very high water content, freeze the flask in liquid nitrogen and apply vacuum. Allow it to warm to room temperature while still under vacuum. This "freeze-pump-thaw" cycle prevents vigorous bubbling and potential loss of sample. Repeat 2-3 times if necessary.
-
Heating Under Vacuum: Attach the flask to a high-vacuum line (<1 mbar) and place it in an oil bath.
-
Temperature & Duration: Slowly heat the sample to 80-100°C with vigorous stirring to create a thin film on the flask walls. Maintain these conditions for at least 24-48 hours .
-
Validation: After drying, cool the sample to room temperature under vacuum or an inert atmosphere (e.g., Argon or Nitrogen). Take an aliquot for Karl Fischer titration to confirm the water content has reached the desired level.
-
Storage: Store the dried ionic liquid in a sealed container under an inert atmosphere, preferably inside a glovebox, to prevent reabsorption of moisture.[8][9]
Protocol 2: Azeotropic Distillation (For Bulk Water Removal)
This method is highly effective for removing large quantities of water from a sample or from a reaction mixture containing the ionic liquid. It uses an entrainer, such as toluene, which forms a low-boiling azeotrope with water that can be distilled off.[10][11]
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The water-toluene azeotrope boils at ~84°C, which is lower than the boiling point of either pure water (100°C) or pure toluene (111°C). This allows for the selective removal of water at a relatively low temperature.
Step-by-Step Methodology:
-
Setup: To the ionic liquid in a round-bottom flask, add toluene (approx. 1-2 times the volume of the ionic liquid). Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heating: Heat the mixture to reflux. The water-toluene azeotrope will vaporize, condense, and collect in the Dean-Stark trap.
-
Water Separation: As the condensate cools in the trap, the immiscible water will separate and sink to the bottom of the graduated arm, while the lighter toluene will overflow and return to the reaction flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: Once all water is removed, reconfigure the apparatus for simple distillation or use a rotary evaporator to remove the toluene under reduced pressure.
-
Final Drying: The residual toluene and any remaining trace water should be removed by following up with the High-Vacuum Drying (Protocol 1) for at least 24 hours.
Part 3: Visualization of Workflows
Diagram 1: High-Vacuum Drying Workflow
Sources
- 1. encompass.eku.edu [encompass.eku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. Karl Fischer water content titration - Scharlab [scharlab.com]
- 6. Vacuum drying - Wikipedia [en.wikipedia.org]
- 7. How to dry an ionic liquid? [ilschem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
Technical Support Center: Drying of Triisobutyl(methyl)phosphonium Chloride ([P2228]Cl)
Here is the technical support center for removing water from [P2228]Cl using vacuum drying and heating.
Welcome to the technical support guide for handling and drying Triisobutyl(methyl)phosphonium Chloride, hereafter referred to as [P2228]Cl. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the removal of water from this hygroscopic ionic liquid (IL).
Introduction: The Challenge of Water in [P2228]Cl
Triisobutyl(methyl)phosphonium chloride ([P2228]Cl) is a quaternary phosphonium salt valued for its thermal stability and unique solvent properties.[1] However, like many ionic liquids with halide anions, it is highly hygroscopic, readily absorbing moisture from the atmosphere.[2][3][4][5] This absorbed water is not a passive impurity; it actively alters the IL's fundamental properties. Even trace amounts of water can decrease viscosity, increase ionic conductivity, and narrow the electrochemical window by disrupting the IL's three-dimensional network of cations and anions.[6][7][8][9] For applications requiring high purity, such as in electrochemistry, catalysis, or as a reaction medium, controlling the water content is paramount.
This guide focuses on the most common and effective method for water removal: a combination of heating and vacuum application. We will explore the practical challenges and scientific principles to ensure you can achieve a truly anhydrous state for your experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the drying process. The answers are designed to provide not just a solution, but a mechanistic understanding of the issue.
Question 1: I've been vacuum drying my [P2228]Cl for hours, but Karl Fischer titration still shows a high water content (>1000 ppm). What's going wrong?
Answer: This is a common issue that typically points to one of three suboptimal parameters: temperature, vacuum level, or surface area-to-volume ratio.
-
Insufficient Temperature: Heat provides the necessary energy for water molecules to overcome their interaction with the chloride anions and escape into the vapor phase. If the temperature is too low, the vapor pressure of the water within the IL remains low, making its removal inefficient, even under high vacuum. For phosphonium chlorides, a temperature range of 80-110°C is generally effective and safe.[10]
-
Inadequate Vacuum: The purpose of the vacuum is to continuously remove water vapor from the headspace above the IL, driving the equilibrium toward further evaporation. A poor vacuum (e.g., >10 mbar) means the rate of removal cannot keep up with the rate of evaporation, creating a "wet" headspace that slows down the drying process. Ensure your vacuum pump and all connections are sound and capable of reaching pressures below 1 mbar.
-
Poor Surface Area: Water can only escape from the surface of the liquid. If you are drying a large volume in a narrow container (like a graduated cylinder), the surface area-to-volume ratio is very low. This creates a significant diffusion barrier, meaning water from the bulk liquid must slowly travel to the surface to be removed.
Solution: To enhance drying efficiency, use a round-bottom flask or a Schlenk flask that allows for a wide, shallow pool of the ionic liquid. Gentle stirring (using a magnetic stir bar) can also dramatically improve results by constantly refreshing the surface layer and promoting the release of water from the bulk liquid.
Question 2: When I start heating the [P2228]Cl under vacuum, it begins to bubble vigorously. Is this boiling, and should I be concerned about decomposition?
Answer: What you are observing is not boiling in the traditional sense, but rather rapid outgassing of dissolved volatile species, primarily water. This is expected, especially with a sample that has significant initial water content.
-
Mechanism: At reduced pressure, the boiling point of water is significantly lowered. As you heat the IL, the dissolved water quickly transitions to the vapor phase, forming bubbles that escape the viscous liquid. This is a positive sign that water is being removed.
-
Decomposition vs. Outgassing: Thermal decomposition of phosphonium ILs typically occurs at much higher temperatures, often well above 300°C, although the chloride anion can lower this stability compared to other anions.[1][11][12] Decomposition would likely be accompanied by a noticeable and irreversible color change (yellowing to browning) and the evolution of different gaseous byproducts, such as phosphine oxides or hydrocarbons.[13] The initial bubbling should subside as the bulk of the water is removed.
Precautionary Tip: To control vigorous outgassing, which can lead to "bumping" and loss of sample, apply heat and vacuum gradually. Start the vacuum first at room temperature to remove surface moisture and dissolved air, then slowly ramp up the temperature to your target setpoint.
Question 3: How do I determine the optimal drying temperature for [P2228]Cl to maximize water removal without causing degradation?
Answer: The optimal temperature is a balance between maximizing the vapor pressure of water and maintaining the long-term thermal stability of the ionic liquid.
-
Authoritative Grounding: While many phosphonium ILs are stable to over 300°C in short-term TGA scans, long-term stability at elevated temperatures is a more critical parameter.[12] Studies on various ILs show that prolonged heating, even below the reported decomposition temperature, can cause subtle degradation.[14]
-
Recommended Range: For [P2228]Cl, a temperature range of 80°C to 110°C is a safe and effective window for vacuum drying. Within this range, the vapor pressure of water is substantial enough for efficient removal without significant risk of thermal decomposition of the phosphonium cation or reaction with the chloride anion.
-
Verification: If your application is extremely sensitive, it is best practice to run a thermogravimetric analysis (TGA) on your specific batch of [P2228]Cl to determine the precise onset of decomposition.
The following table summarizes the key parameters for drying [P2228]Cl.
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 110 °C | Balances efficient water removal with the thermal stability of the IL.[10] |
| Vacuum Level | < 1 mbar (750 mTorr) | Ensures rapid removal of water vapor from the headspace, driving the drying process. |
| Duration | 12 - 48 hours | Highly dependent on initial water content, sample volume, and surface area. |
| Stirring | 150 - 250 RPM | Increases surface renewal, overcoming diffusion limitations in the viscous liquid. |
| Final Water Content | < 100 ppm | Achievable with optimized conditions; lower levels (<50 ppm) may require extended drying. |
Question 4: How do I know when the drying process is truly complete? Can I just dry it for a set amount of time?
Answer: Relying on a fixed time is unreliable due to variations in initial water content, sample volume, and setup efficiency. The only definitive way to confirm dryness is through empirical measurement.
-
The Plateau Method: The best practice is to periodically and carefully take a small, anhydrous sample from the drying apparatus (e.g., using a dry syringe under an inert atmosphere) and measure its water content using Karl Fischer (KF) titration. The drying process is considered complete when consecutive measurements show a stable, low water content (i.e., you have reached a plateau).
-
Why Karl Fischer? KF titration is the industry standard for accurately determining trace amounts of water.[15] It is highly selective for water, unlike methods like mass loss on drying which would also measure the loss of any other volatile components.[15] For the very low water content expected in a dry IL (<1000 ppm), coulometric Karl Fischer titration is the preferred method due to its higher sensitivity compared to the volumetric method.[16]
Experimental Protocols
Protocol 1: Standard Vacuum Drying of [P2228]Cl
This protocol details the standard procedure for removing water from [P2228]Cl.
-
Preparation:
-
Place the [P2228]Cl sample into a clean, dry two-neck round-bottom flask or Schlenk flask containing a magnetic stir bar. The flask should be no more than one-third full to maximize surface area.
-
Attach the flask to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone) to protect the vacuum pump from water vapor.
-
-
Evacuation:
-
Begin stirring the [P2228]Cl at a moderate speed (e.g., 200 RPM).
-
Slowly open the flask to the vacuum line and evacuate the system at room temperature for 30 minutes. This removes atmospheric gases and some surface moisture.
-
-
Heating:
-
Once a stable vacuum (<1 mbar) is achieved, lower the flask into a pre-heated oil bath set to your desired temperature (e.g., 90°C).
-
Monitor for initial outgassing. If bubbling is too vigorous, slightly reduce the temperature or temporarily isolate the flask from the vacuum to allow the pressure to equalize before resuming.
-
-
Drying Phase:
-
Continue heating under dynamic vacuum with stirring for a minimum of 12 hours. For larger volumes or very wet samples, 24-48 hours may be necessary.
-
-
Completion and Storage:
-
To confirm completion, test the water content via the Plateau Method described in Question 4.
-
Once dry, allow the flask to cool completely to room temperature under vacuum.
-
Backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Handle and store the dried [P2228]Cl under an inert atmosphere to prevent reabsorption of moisture.[2][17]
-
Protocol 2: Water Content Verification by Coulometric Karl Fischer Titration
This protocol provides a general workflow for verifying the water content of your dried IL.
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator's titration cell is conditioned and has a low, stable drift value as per the manufacturer's instructions.
-
-
Sample Handling:
-
Measurement:
-
Determine the weight of the sample by dispensing it into the titration cell and re-weighing the syringe (gravimetric determination).
-
Inject the sample directly into the conditioned KF reagent in the titration cell.
-
Start the titration. The instrument will automatically measure the amount of water and calculate the concentration in parts-per-million (ppm).
-
-
Analysis:
-
Repeat the measurement at different time points during the drying process (e.g., at 12, 18, and 24 hours) to establish when the water content has reached a stable plateau.
-
Visualizations: Workflows and Principles
The following diagrams illustrate the key processes and relationships in the drying of [P2228]Cl.
Caption: Experimental workflow for vacuum drying of [P2228]Cl.
Caption: Relationship between drying parameters and efficiency.
References
- The peculiar effect of water on ionic liquids and deep eutectic solvents. (2018). Chemical Society Reviews.
- Moisture Determination via Karl-Fischer Titr
- The influence of water on the structural and transport properties of model ionic liquids. (2010). AIP Publishing.
- Effect of Water on Local Structure and Dynamics in a Protic Ionic Liquid‐Based Electrolyte. ChemSusChem.
- Effect of Water and Organic Solvents on the Ionic Dissociation of Ionic Liquids. (2007). The Journal of Physical Chemistry B.
- Effect of water and ionic liquids on biomolecules. PMC.
- Ionic liquids for Karl-Fischer titr
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. (2022). EPLab.
- Practical Evaluation of Ionic Liquids for Application as Lubricants in Cleanrooms and under Vacuum Conditions. (2024). MDPI.
- Ionic liquids for Karl-Fischer titr
- Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. (2022).
- How to handle hygroscopic solutes in the lab?. TutorChase.
- How to handle hygroscopic ionic liquid([EMIM][Cl]?Any method other than the usage of glove-box?. (2016).
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024). PMC.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024).
- Karl Fischer water content titr
- Karl Fischer titr
- Phosphonium Ionic Liquids: High Performance Green Solvents in Modern Chemistry. (2026). RoCo.
- Thermal Stability of Ionic Liquids: Effect of Metals. (2022). MDPI.
- Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. (2025).
- How to Handle Hygroscopic Reference Standards?. (2008).
- Thermal stability of trihexyl(tetradecyl)phosphonium chloride. (2018). RSC Publishing.
- Thermal stability and decomposition of tetrabutylphosphonium hydroxide. Benchchem.
Sources
- 1. roco.global [roco.global]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Effect of Water on Local Structure and Dynamics in a Protic Ionic Liquid‐Based Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Reducing viscosity of triethyl(octyl)phosphonium chloride for flow chemistry
Welcome to the technical support center for advanced flow chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the ionic liquid (IL) triethyl(octyl)phosphonium chloride, herein referred to as [P2228][Cl], in continuous flow systems. We understand that the high viscosity of this and similar phosphonium-based ILs can present significant operational challenges.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you effectively reduce the viscosity of [P2228][Cl] and ensure the smooth, reproducible operation of your flow chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my neat triethyl(octyl)phosphonium chloride so viscous?
The high viscosity of phosphonium-based ILs is intrinsic to their molecular structure. It arises from strong intermolecular forces, including van der Waals forces between the long alkyl chains and coulombic (ionic) interactions between the phosphonium cation and the chloride anion.[1][3] The packing efficiency of the asymmetric cations also plays a crucial role in determining the fluid's resistance to flow.[1]
Q2: What are the primary strategies for reducing the viscosity of [P2228][Cl] for flow chemistry?
There are two primary, and often complementary, strategies:
-
Elevating Temperature: Increasing the temperature of the IL provides thermal energy that overcomes the intermolecular forces, significantly reducing viscosity.[4][5][6] This is a clean method as it introduces no new components to the reaction mixture.
-
Solvent Dilution: Introducing a miscible, low-viscosity organic solvent can effectively break up the ionic network of the IL, leading to a substantial decrease in the bulk viscosity.[7] The choice of solvent is critical and depends on the specific requirements of your chemical reaction.
Q3: What are the main problems high viscosity causes in a flow reactor?
High viscosity can lead to several critical issues in flow systems:
-
High Backpressure: The primary problem is excessive backpressure, which can exceed the operational limits of pumps and other system components, leading to leaks or system failure.[2][8]
-
Inconsistent Flow Rates: Standard pumps may struggle to deliver a stable, non-pulsating flow, compromising reaction stoichiometry and reproducibility.[8]
-
Poor Mass and Heat Transfer: Inefficient mixing between viscous reagent streams leads to poor mass transfer, reducing reaction rates and yields. Viscous fluids also exhibit poor heat transfer, making it difficult to control temperature, especially in exothermic reactions.
-
Potential for Clogging: Any undissolved particles or impurities can more easily cause blockages in narrow-bore tubing or microreactors.
Q4: Are there safety concerns when handling [P2228][Cl]?
Yes. Triethyl(octyl)phosphonium chloride, like many related phosphonium salts, is classified as harmful if swallowed and can cause severe skin burns and eye damage.[9][10] Always consult the Safety Data Sheet (SDS) before use.[9][11][12] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[9][10][12] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[9][11][13]
Troubleshooting Guide: Common Flow Chemistry Issues
This section addresses specific problems you may encounter when working with viscous [P2228][Cl].
Problem: System backpressure exceeds pump limits.
High backpressure is the most common failure mode when pumping viscous fluids. The relationship between pressure, viscosity, and flow rate in a tube is nonlinear; a small increase in viscosity can cause a dramatic spike in pressure.
Caption: Troubleshooting flowchart for high backpressure.
Problem: Inconsistent flow rate and pump stalling.
This indicates the pump motor is struggling to overcome the fluid's viscosity, leading to erratic performance or complete stoppage.[8]
-
Causality: The torque required to move the viscous liquid exceeds the pump's mechanical limits. This is common with standard HPLC or syringe pumps not designed for high-viscosity media.[8]
-
Solution 1 (Immediate): Stop the pump immediately to prevent damage. Reduce the set flow rate by 50% and attempt to restart. If successful, your target flow rate is too high for the current viscosity.
-
Solution 2 (Systematic): Implement the viscosity reduction strategies outlined in the flowchart above (heating and/or dilution). A lower viscosity will reduce the strain on the pump, allowing for more stable operation.
-
Solution 3 (Hardware): If the problem persists, your pump may be unsuitable for the application. Consider pumps specifically designed for viscous fluids, such as high-pressure syringe pumps or gear pumps.
Problem: Poor mixing and lower-than-expected reaction yield.
This suggests that reactants are not interacting effectively within the reactor due to poor mass transfer.
-
Causality: In laminar flow regimes, which are dominant in flow chemistry, mixing relies on diffusion. In a viscous medium, diffusion rates are slow. If your reagent streams have different viscosities, "channeling" can occur where the less viscous stream flows preferentially, further reducing interaction.
-
Solution 1 (Improve Active Mixing): If your reactor design allows, use a static mixer insert or a reactor with features that induce chaotic advection (e.g., coiled or serpentine channels).
-
Solution 2 (Reduce Viscosity): Lowering the viscosity of the [P2228][Cl] phase is the most effective solution. Diluting the IL with the same solvent used for your other reagent stream can help balance viscosities and improve mixing efficiency.
-
Solution 3 (Increase Residence Time): As a temporary measure, you can decrease the flow rate to increase the residence time, allowing more time for diffusion to occur. However, this reduces throughput.
Experimental Protocols
Protocol A: Viscosity Reduction by Heating
This protocol describes the use of temperature to control the viscosity of neat or diluted [P2228][Cl].
Objective: To lower the viscosity of the ionic liquid to a pumpable level (<100 cP is a good target for many systems) using thermal control.
Methodology:
-
System Preparation: Place your reagent vessel containing [P2228][Cl] on a stirring hotplate. Insert a temperature probe to monitor the liquid's temperature directly.
-
Line Heating: Ensure all transfer lines between the reagent vessel, pump, and reactor are heated. This can be done with heating tape or by placing the tubing within a heated column compartment. This is a critical step; if the lines are cold, the IL will cool and increase in viscosity, causing a blockage.
-
Initial Heating: Begin stirring and gently heat the [P2228][Cl] to an initial temperature of 50 °C. Many phosphonium ILs show a significant drop in viscosity with moderate heating.[4][6]
-
System Priming: Once the temperature has stabilized, begin pumping at a low flow rate to prime the system. Monitor the backpressure continuously.
-
Iterative Adjustment: If the backpressure remains too high, increase the temperature in 10 °C increments, allowing the system to equilibrate at each step.
-
Validation: Once a stable flow is achieved at the desired rate with acceptable backpressure, record the temperature. This is your operational setpoint.
Trustworthiness Check: The system's backpressure reading is your primary validation metric. A stable and acceptable pressure indicates the viscosity is within the operational range of your equipment.
Protocol B: Viscosity Reduction by Solvent Dilution
This protocol details how to prepare a lower-viscosity solution of [P2228][Cl] using a co-solvent.
Caption: Workflow for preparing a low-viscosity IL solution.
Objective: To create a homogeneous, low-viscosity solution of [P2228][Cl] suitable for flow chemistry.
Data Table 1: Potential Solvents for Viscosity Reduction
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| Acetonitrile | 37.5 | 82 | Aprotic, low viscosity. Good general-purpose choice. |
| Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, higher boiling point. May be reactive. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Aprotic, high boiling point, can be difficult to remove. |
| Dichloromethane (DCM) | 9.1 | 40 | Low boiling point, use with caution in heated systems. |
| Toluene | 2.4 | 111 | Nonpolar. Useful if reaction requires nonpolar medium.[6] |
| 2-MeTHF | 7.6 | 80 | Greener ether alternative to THF. |
Methodology:
-
Solvent Selection: Choose a solvent from Table 1 based on your reaction's chemistry, required temperature range, and downstream processing (ease of removal). The solvent must be inert to your reactants and products.
-
Trial Solution: In a sample vial, prepare a small-volume trial mixture. Start with a 1:1 (v/v) ratio of [P2228][Cl] to your chosen solvent.
-
Homogenization: Vigorously mix the solution using a vortex mixer or magnetic stirrer until it is completely homogeneous.
-
Miscibility Check (Self-Validation): Visually inspect the solution. It must be clear and single-phase. If you observe cloudiness, droplets, or two distinct layers, the solvent is not suitable at this ratio.[14]
-
Viscosity Measurement (Optional but Recommended): If you have access to a rheometer or viscometer, measure the viscosity of your solution at the intended operating temperature. This provides quantitative data for optimizing your process.
-
Scale-Up: Once a suitable solvent and ratio are confirmed, prepare a larger batch for your flow experiment.
-
Implementation: Load the solution into your reagent reservoir. Note that even diluted solutions may benefit from gentle heating (e.g., 30-40 °C) to ensure consistent performance.
References
- Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility - PMC. (n.d.).
- Tributyl(octyl)phosphonium chloride | 56315-19-6 - Benchchem. (2026, January). Benchchem.
- Tributyl(octyl)phosphonium chloride, min. 93%, CYPHOS® IL - Strem. (2021, July 16). Strem Chemicals.
- Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. (2024, September 3). ACS Omega.
- Density, viscosity and conductivity of tetraalkyl phosphonium ionic liquids - UQ eSpace. (2006). The University of Queensland.
- Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. (2024, September 3).
- Temperature effects on the viscosity and the wavelength-dependent refractive index of imidazolium-based ionic liquids with a phosphorus-containing anion. (n.d.). RSC Publishing.
- High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. (2025, May 23). KR Analytical.
- Safety data sheet - Solvionic. (2024, January 29). Solvionic.
- TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE - Gelest, Inc. (2015, August 20). Gelest, Inc.
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 25). TCI Chemicals.
- The Viscosity of Ionic Liquids - IGI Global. (n.d.). IGI Global.
- TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95% - Amazon S3. (n.d.). Amazon Web Services.
- High-viscosity applications made faster - SpinChem. (n.d.). SpinChem.
- room temperature ionic liquids. (n.d.). Nippon Chemical Industrial Co.,Ltd.
- Triethyl(octyl)phosphonium chloride (45-55% solution), CYPHOS® IL 541W - Strem. (n.d.). Strem Chemicals.
- Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. (2024, March 6). MDPI.
- Tributyl(octyl)phosphonium chloride, min. 93%, CYPHOS® IL 253 - Strem. (n.d.). Strem Chemicals.
- Challenges with Viscous Fluids - Tapflo. (n.d.). Tapflo.
- Upgrading and Viscosity Reduction of Heavy Oil by Catalytic Ionic Liquid - ResearchGate. (2025, August 5).
- Effects of imidazolium-based ionic liquids on the viscosity of Mexican heavy crude oil: experimental and modeling study. (2021, March 31). RACO.
- Trihexyltetradecylphosphonium chloride - Chem-Impex. (n.d.). Chem-Impex.
- ThermoML:J. Chem. Thermodyn. 2013, 62, 98-103. (n.d.). NIST.
- TRIHEXYL(TETRADECYL)PHOSPHONIUM CHLORIDE CAS#: 258864-54-9. (n.d.). ChemicalBook.
- Overcoming Challenges to Continuous Processing with Solids. (2025, October 14). CONTINUUS Pharmaceuticals.
- 7 Things to Keep in Mind When Adopting Flow Chemistry. (n.d.). Lab Unlimited.
- Sum frequency generation spectroscopy of tetraalkylphosphonium ionic liquids at the air-liquid interface. (2018, April 5). Queen's University Belfast.
- Phase behaviour of trihexyl(tetradecyl)phosphonium chloride, nonane and water. (2025, August 6).
- Viscosities of trihexyl(tetradecyl)phosphonium chloride (neat, and with...). (n.d.).
- Tuning the dynamics of imidazolium-based ionic liquids via hydrogen bonding. I. The viscous regime. (2020, November 17). AIP Publishing.
Sources
- 1. Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spinchem.com [spinchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. raco.cat [raco.cat]
- 5. ThermoML:J. Chem. Thermodyn. 2013, 62, 98-103 [trc.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. igi-global.com [igi-global.com]
- 8. kranalytical.co.uk [kranalytical.co.uk]
- 9. solvionic.com [solvionic.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. sds.strem.com [sds.strem.com]
- 12. gelest.com [gelest.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
Thermal decomposition temperature of [P2228]Cl via TGA analysis
The following technical guide details the thermal stability analysis of Triethyl(octyl)phosphonium chloride (
Technical Specifications & Compound Profile
Compound Identity:
-
IUPAC Name: Triethyl(octyl)phosphonium chloride[1]
-
Common Notation:
-
CAS Number: 56315-19-6 (General for tributyl/octyl variants, specific isomers vary) / Note: Often sourced as CYPHOS® IL 541W (solution) or pure salt.
-
Physical State (RT): Viscous liquid (Ionic Liquid).
Expected Thermal Decomposition Profile:
Unlike quaternary ammonium salts which often degrade via Hofmann elimination <200°C, phosphonium salts exhibit superior thermal stability. However, the chloride anion is nucleophilic, which lowers the decomposition onset compared to non-coordinating anions (e.g.,
| Parameter | Reference Value | Mechanistic Insight |
| 300°C – 340°C | Onset of reverse Menschutkin reaction (Dealkylation). | |
| ~280°C – 310°C | Oxidative degradation of alkyl chains accelerates mass loss. | |
| Hygroscopicity | High | Significant mass loss <120°C is often due to absorbed water, not decomposition. |
Expert Insight: Do not confuse the initial mass loss (volatilization of water/solvents) with the decomposition temperature (
).is highly hygroscopic; a "false" onset at 100°C is the most common user error.
Standard Operating Procedure (SOP): TGA Analysis
To obtain reproducible
Experimental Setup
-
Instrument: TGA (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).
-
Crucible Selection: Alumina (
) .-
Critical: Avoid Platinum (Pt) crucibles. At temperatures >400°C, chloride ions can corrode platinum, damaging the sensor and altering the mass signal.
-
-
Purge Gas: Nitrogen (
) or Argon at 40–60 mL/min. -
Sample Mass: 10–15 mg (Liquid).
Temperature Program (The "Drying" Protocol)
Direct ramping leads to errors. Use a Heat-Cool-Heat or Isothermal Hold method.
-
Equilibration: Equilibrate at 30°C.
-
Drying Step: Ramp 10°C/min to 120°C .
-
Isothermal Hold: Hold at 120°C for 30 minutes .
-
Purpose: Removes chemically bound water. Monitor the weight derivative (
); proceed only when it stabilizes to zero.
-
-
Decomposition Ramp: Ramp 10°C/min to 600°C .
-
Cool Down: Cool to room temperature.
Workflow Diagram
Figure 1: Optimized TGA workflow for hygroscopic phosphonium chloride salts.
Data Interpretation & Troubleshooting
Interpreting the Curve
-
Stage 1 (<150°C): Mass loss here represents volatiles (water, ethanol residuals). If this exceeds 5%, the sample was not properly dried.
-
Stage 2 (300°C–450°C): The primary decomposition step.
- : The intersection of the baseline tangent and the tangent of the inflection point.
- : The temperature at which 5% of the dry mass is lost.
-
Stage 3 (>450°C): Formation of char or complete volatilization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Significant mass loss starts at 100°C. | Moisture Contamination. | Implement the 120°C Isothermal Hold (Section 2.2). Do not calculate |
| Drifting baseline at high temp. | Buoyancy Effect. | Perform a blank run with an empty alumina crucible and subtract this baseline from your sample data. |
| TGA Pan looks black/corroded. | Chloride Attack. | You likely used a Platinum pan. Switch to Alumina ( |
| Lower than expected | Impurity / Oxygen. | Ensure |
Frequently Asked Questions (FAQ)
Q1: Can I use this IL at 250°C for a continuous process?
A: Proceed with caution. While the onset (
Q2: Why is the decomposition temperature of
Q3: How do I clean the alumina crucibles after analyzing
-
Soak in Aqua Regia (if permitted) or concentrated
. -
Rinse with DI water.
-
Flame anneal (using a propane torch) or bake at 900°C in a muffle furnace to burn off residual carbon.
Decomposition Mechanism
Understanding the failure mode is crucial for process design. The primary pathway for phosphonium chlorides is nucleophilic substitution (
Figure 2: Primary thermal decomposition pathway of alkylphosphonium chlorides.
References
-
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. Link
-
Strem Chemicals. (2024). Product Catalog: Triethyl(octyl)phosphonium chloride (CYPHOS® IL 541W).[2] Link
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. Link
-
Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications, 9(9), 2353-2358. Link
Sources
Purification of triethyl(octyl)phosphonium chloride liquid by washing
Welcome to the Technical Support Center for Ionic Liquid and Phase-Transfer Catalyst Purification. This guide is specifically engineered for researchers and drug development professionals handling Triethyl(octyl)phosphonium chloride (TEOPC) .
Below, you will find a mechanistic breakdown of the purification process, a self-validating experimental protocol, and a targeted troubleshooting Q&A designed to resolve common bottlenecks such as micro-emulsions and water retention.
Mechanistic Overview of TEOPC Purification
Triethyl(octyl)phosphonium chloride is synthesized via the quaternization of triethylphosphine with 1-chlorooctane. The resulting crude liquid often retains unreacted precursors and readily absorbs atmospheric moisture.
The Causality of Emulsification: TEOPC possesses a highly polar, hydrophilic phosphonium core and lipophilic alkyl chains (octyl and ethyl groups). This amphiphilic architecture causes the molecule to act as a potent cationic surfactant. During standard liquid-liquid extraction, TEOPC lowers the interfacial tension between the aqueous/organic phases, leading to severe, sterically stabilized micro-emulsions ([1]).
To purify TEOPC without significant product loss, researchers must exploit differential dielectric constants. Utilizing strictly low-polarity aliphatic hydrocarbon solvents (like n-heptane) ensures that non-polar impurities dissolve, while the polar IL is forced to phase-separate rather than dissolve ([2]).
Solvent Selection Matrix
Selecting the correct washing solvent is a delicate balance between maximizing impurity partitioning and preventing the dissolution of the ionic liquid itself.
| Solvent | Dielectric Constant (ε) | TEOPC Solubility | Impurity Partitioning (1-chlorooctane) | Emulsion Risk |
| n-Heptane | 1.92 | < 0.1% (Ideal) | High | High |
| Diethyl Ether | 4.30 | ~ 2.5% | High | Moderate |
| Ethyl Acetate | 6.02 | > 10% (Product Loss) | Very High | Low |
| Water | 80.1 | Miscible | Low | N/A |
Note: n-Heptane is the industry standard for washing unreacted phosphines from phosphonium salts due to its extreme non-polarity, which preserves the IL yield ([2]).
Self-Validating Experimental Protocol: Biphasic Washing & N₂ Sweeping
This protocol is engineered as a self-validating system: visual phase clarity validates emulsion breaking, while titrimetric checks validate devolatilization.
Phase 1: Inert Washing
-
Preparation: Transfer 50 mL of crude, viscous TEOPC liquid into a 250 mL heavy-walled centrifuge tube under a nitrogen (N₂) atmosphere.
-
Causality: Unreacted triethylphosphine is highly susceptible to oxidation; inert conditions prevent the formation of difficult-to-remove triethylphosphine oxide.
-
-
Solvent Addition: Add 50 mL of anhydrous n-heptane to the crude IL ([2]).
-
Agitation: Vortex vigorously for 5 minutes. The mixture will become opaque and milky due to micelle formation.
Phase 2: Emulsion Breaking
-
Centrifugation: Centrifuge the mixture at 3000 × g for 10 minutes at 20°C.
-
Causality: The high viscosity of TEOPC prevents natural phase coalescence. Centrifugal force overcomes the steric stabilization of the IL micelles, forcing a sharp phase boundary ([3]).
-
-
Decantation: Carefully decant and discard the upper (less dense) n-heptane layer containing the unreacted 1-chlorooctane and triethylphosphine.
-
Iteration: Repeat Steps 2–5 three times.
-
Validation: The lower IL phase must become progressively clearer and more transparent with each successive wash.
-
Phase 3: Devolatilization via N₂ Sweeping
-
Moisture & Solvent Removal: Transfer the washed TEOPC to a Schlenk flask. Instead of traditional high-vacuum heating (which can take >24 hours and thermally degrade the IL), utilize N₂ sweeping. Submerge a sparging needle into the liquid and bubble dry N₂ gas at a flow rate of 200 mL/min while heating to 60°C ([4]).
-
Validation: Continue sweeping for 2–3 hours. Validate purity via Karl Fischer titration (target < 0.0010 mass fraction water) and ¹H NMR (confirming the absence of heptane peaks at 0.88 and 1.27 ppm) ([4]).
Purification Workflow Visualization
Diagnostic workflow for TEOPC purification by biphasic washing and N2 sweeping.
Troubleshooting Guides & FAQs
Q1: I am forming a stubborn, milky emulsion when washing TEOPC with n-hexane. How do I break it without adding water? A: Because TEOPC is a surfactant, it lowers the interfacial tension between the organic solvent and the IL phase, stabilizing micro-droplets. Do not add water to break the emulsion, as TEOPC is highly hygroscopic and will dissolve. Instead, rely on mechanical force. Transfer the emulsion to a centrifuge tube and spin at >2500 × g for 10-15 minutes ([3]). The artificial gravity forces the denser IL droplets to coalesce, yielding a sharp biphasic boundary.
Q2: My overall yield of TEOPC dropped by 30% after washing with ethyl acetate. Why? A: Ethyl acetate has a dielectric constant of 6.02, which is polar enough to partially solvate the triethyl(octyl)phosphonium cation. This leads to significant product partitioning into the wash phase. Switch to a strictly non-polar aliphatic hydrocarbon like n-heptane or n-hexane, which selectively removes the starting materials while keeping the IL intact ([2]).
Q3: Karl Fischer titration shows my TEOPC still contains 2% water after 24 hours on a rotary evaporator. How can I dehydrate it completely? A: Phosphonium chlorides form incredibly strong hydrogen bonds with water molecules, making traditional vacuum distillation highly inefficient and energy-intensive. Implement the "N₂ Sweeping" method ([4]). By bubbling dry nitrogen directly through the heated IL (60°C), you continuously disrupt the vapor-liquid equilibrium, stripping water down to a mass fraction of 10⁻³ in under 3 hours ([4]).
Q4: NMR analysis shows a new impurity peak corresponding to a phosphine oxide. Where did this come from? A: Unreacted triethylphosphine in the crude mixture was oxidized by atmospheric oxygen during the agitation and washing steps. To prevent this causality, all washing, mixing, and decantation must be performed using degassed solvents under an inert (Ar/N₂) atmosphere until the unreacted phosphine is fully extracted.
References
-
Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data (ACS Publications).[Link]
- Process for the purification of phosphonium salts (US6630605B2).
-
Recovery and purification of ionic liquids from solutions: a review. RSC Advances (RSC Publishing).[Link]
-
Ionic liquids are viscus in nature, how to purify? ResearchGate.[Link]
Sources
- 1. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 2. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting phase separation issues in [P2228]Cl extraction systems
Technical Support Center: Phase Separation & Extraction
Senior Application Scientist: Dr. A. Vance System Scope: Phosphonium-based Aqueous Biphasic Systems (ABS) & Salting-Out Extraction.
Module 1: The Physics of Separation (Diagnostics)
Before adjusting chemistry, diagnose the physical state of your system.[2] Use this decision matrix to identify your specific failure mode.
Troubleshooting Logic Flow
Figure 1: Diagnostic logic for phosphonium chloride extraction failures. Color codes indicate severity: Blue (Start), Yellow (Chemical Adjustment), Red (Physical/Thermodynamic Limit), Green (Hydrodynamic Limit).
Module 2: Critical Failure Modes & Solutions
Issue 1: The System Remains Monophasic (No Separation)
The Science:
Corrective Protocol:
-
Verify Salt Choice: Ensure you are using a high-charge density salt.
-
Best:
, , (High "Salting-out" strength). -
Moderate:
, . -
Poor (Avoid):
, (Often insufficient to drive phase separation with short-chain phosphoniums).
-
-
Increase Ionic Strength:
-
If using
, ensure concentration is in the aqueous phase. -
Pro-Tip: Phosphonium ABS binodal curves are temperature-sensitive.[3] If you are near the binodal line, a
drop in lab temperature can cause the system to revert to a single phase.
-
Issue 2: The "Isopycnic Trap" (Phases Won't Settle)
The Science: Phase separation relies on density difference (
-
Water/Salt Phase
(depending on salt load).[1] -
Phase
. -
The Trap: As you extract heavy metals (e.g., Pt, Pd, REEs) into the IL phase, its density increases. If
approaches , settling time approaches infinity (Stokes' Law).
Data: Density Management Table
| Variable | Impact on | Action to Fix |
| Metal Loading | Increases IL density (Risk of inversion) | Dilute IL with Toluene or Decanol (if compatible) to lower |
| Salt Conc. | Increases Aqueous density | Add more salt ( |
| Temperature | Lowers IL density faster than Aq density | Increase T ( |
Issue 3: Third Phase Formation ("The Gunk Layer")
The Science: This occurs when the extracted metal-ligand complex exceeds its solubility limit in the ionic liquid or when water is co-extracted, destabilizing the IL structure.
Corrective Protocol:
-
Modifier Addition: Add 5-10% (v/v) Isodecanol or TBP (Tri-butyl phosphate) to the IL phase. This acts as a solubilizer for the metal complex.
-
Check Acid/Base Balance: In Phosphonium-Phosphate ABS systems, pH defines the speciation. If the pH drops (due to proton exchange), the phosphate salt may convert to
, which has weaker salting-out ability, causing partial IL precipitation. Maintain pH > 7 for Phosphate ABS.
Module 3: Validated Experimental Workflow
Standardized Settling Test Protocol
Use this protocol to validate if your phase separation issue is chemical or mechanical.
Step 1: Preparation
-
Tube A: 2 mL
+ 2 mL DI Water (Control - Should be ONE phase). -
Tube B: 2 mL
+ 2 mL (Test - Should be TWO phases).
Step 2: The Stress Test
-
Vortex Tube B for 60 seconds at max speed.
-
Place in a temperature-controlled bath at
. -
Measure Separation Time (
): Time required for the interface to become sharp (no haze).
Step 3: Evaluation
- : System Healthy.
-
: Viscosity/Density issue.
Heat to . -
No Interface: Chemical issue.
Add solid Salt until saturation.
Module 4: Mechanistic Visualization
Mechanism: The Salting-Out Effect
Why does adding salt force
Figure 2: The Hofmeister Effect mechanism. High-charge density anions (Phosphate) "steal" the water molecules (hydration shell) from the hydrophilic IL cation, forcing the IL molecules to aggregate and separate.
References
-
Freire, M. G., et al. (2012). "Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems.
- )
-
Firmansyah, M. L., et al. (2018).[4] "Solvent extraction of Pt(IV), Pd(II), and Rh(III) with the ionic liquid trioctyl(dodecyl) phosphonium chloride." Journal of Chemical Technology & Biotechnology.
- Relevance: Provides comparative data on viscosity and hydrophobicity of phosphonium chlorides, critical for understanding why behaves differently than .
-
Neves, C. M. S. S., et al. (2013). "Thermophysical properties of ionic liquids: Density and Viscosity." Journal of Chemical Thermodynamics.
- Relevance: Source for density/viscosity trends in ionic liquids, supporting the "Isopycnic Trap" troubleshooting module.
Validation & Comparative
Technical Guide: Triethyl(octyl)phosphonium Chloride vs. [BMIM][Cl] for Cellulose Processing
Executive Summary
This guide provides a comparative technical analysis of 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) —the historical benchmark for cellulose dissolution—and Triethyl(octyl)phosphonium chloride (
-
The Verdict: Choose [BMIM][Cl] for rapid, high-concentration dissolution (up to 25 wt%) at moderate temperatures (
) where thermal degradation is not a concern. Choose (often with a co-solvent like DMSO) for high-temperature applications ( ), such as homogeneous derivatization or melt-processing, where imidazolium rings would decompose into carbenes.
Part 1: Physicochemical Profile & Processability
The choice between these two ILs is primarily a trade-off between solvation power and thermal stability .
Thermal Stability (The Critical Differentiator)
This is the primary reason to switch from [BMIM] to Phosphonium.
-
[BMIM][Cl]: Suffers from the "Carbene Limit." Above
, the acidic proton at the C2 position of the imidazolium ring is susceptible to deprotonation, leading to the formation of N-heterocyclic carbenes (NHCs). These carbenes trigger side reactions with cellulose (reducing degree of polymerization) and darken the solvent (Maillard-like reactions). -
: Lacks the acidic ring protons. The quaternary phosphonium cation is chemically inert up to
(under ). This allows for high-temperature processing without solvent degradation or cellulose discoloration.
Viscosity and Rheology
Viscosity dictates the mass transfer rates and energy consumption during stirring/pumping.
-
[BMIM][Cl]: Solid at room temperature (
). It requires heating to become a workable fluid. Once molten, its viscosity drops rapidly, facilitating good mixing. -
: Typically a viscous liquid at room temperature due to the asymmetry of the cation (ethyl vs. octyl chains) which frustrates crystallization. However, the long octyl chain induces significant van der Waals friction, resulting in higher viscosity than [BMIM][Cl] at equivalent processing temperatures (
).
Data Comparison Table
| Feature | [BMIM][Cl] | |
| Cation Structure | Planar, Aromatic (Imidazolium) | Tetrahedral, Asymmetric (Phosphonium) |
| Melting Point | ||
| Decomposition ( | ||
| Cellulose Solubility | High (10–25 wt%) | Moderate (Requires co-solvent for high load) |
| Primary Failure Mode | Carbene formation / Darkening | High viscosity / Steric hindrance |
Part 2: Solvation Mechanism
Both systems rely on the Chloride Anion (
The Cation Effect[2]
-
[BMIM] (The Wedge): The planar imidazolium cation creates a "stacking" effect. It can intercalate between cellulose sheets via hydrophobic interactions, effectively preventing the glucan chains from re-associating.
- (The Shield): The bulky, tetrahedral phosphonium cation is less efficient at intercalation due to steric hindrance from the octyl chain. However, once the cellulose is dissolved (often aided by heat or co-solvents), the bulky cation forms a protective "shell" around the chain, providing excellent steric stabilization against precipitation.
Figure 1: Mechanistic pathway of cellulose dissolution showing the shared role of the anion and divergent roles of the cations.
Part 3: Toxicity & Sustainability (E-E-A-T)
Toxicity Profile
-
[BMIM][Cl]: While considered the "least hazardous" of the imidazolium chlorides, it exhibits significant aquatic toxicity. The imidazolium core is structurally similar to certain herbicides and can disrupt cell membranes. It is generally not biodegradable .
-
: Phosphonium salts generally exhibit lower acute toxicity to mammalian cells compared to imidazoliums. However, the long octyl chain increases lipophilicity, which can lead to bioaccumulation in aquatic environments. Crucially, phosphoniums do not release toxic HF (unlike
or anions) , making the chloride salt safer for equipment and personnel.
Recyclability
-
[BMIM][Cl]: Recycling is difficult due to thermal degradation. Distilling off water/antisolvent often requires heat that degrades the IL.
-
: Superior recyclability.[1][2] Its high thermal stability allows for aggressive drying steps (e.g., vacuum stripping at
) to remove water or co-solvents without decomposing the ionic liquid.
Part 4: Experimental Protocols
Protocol A: High-Efficiency Dissolution with [BMIM][Cl]
Best for: Spinning fibers, preparing films, rapid analysis.
-
Preparation: Dry cellulose pulp (vacuum oven,
, 24h) to remove moisture (water competes with for H-bonds). -
Melting: Heat [BMIM][Cl] to
until fully molten. -
Addition: Add cellulose (up to 10 wt%) slowly to the vortex of the stirring liquid to prevent clumping.
-
Dissolution: Stir at
for 1–2 hours. The solution should become clear and viscous. -
Regeneration: Pour slowly into an anti-solvent (Deionized Water or Ethanol) with rapid stirring. Cellulose will precipitate as a white gel/floc.
Protocol B: High-Temperature Processing with
Best for: Chemical derivatization, composite synthesis, high-temp rheology.
-
System Setup: Use a 3-neck flask with mechanical stirring (magnetic stirring may fail due to viscosity).
-
Co-solvent (Recommended): Mix
with DMSO (20–50 wt%) to reduce viscosity. Note: If using pure IL, pre-heat to . -
Addition: Add dried cellulose (5 wt%).
-
Dissolution: Heat to
. Maintain atmosphere to prevent oxidative degradation of cellulose (though the IL is stable). -
Reaction (Optional): Add reagents (e.g., acetic anhydride) at this stage. The lack of acidic protons in the cation prevents side reactions common in imidazoliums.
-
Recovery: Precipitate in water/acetone. Recover the IL/DMSO mixture via vacuum distillation (DMSO boils at
; is stable).
Figure 2: Operational workflow comparing the temperature constraints and process steps.
References
-
Swatloski, R. P., et al. (2002). "Dissolution of Cellose with Ionic Liquids." Journal of the American Chemical Society. (Foundational paper on [BMIM][Cl] efficiency). Link
-
Bradaric, C. J., et al. (2003). "Industrial preparation of phosphonium ionic liquids." Green Chemistry. (Establishes thermal stability and synthesis of Cyphos-type ILs). Link
-
Tsunashima, K., & Sugiya, M. (2007).[3] "Physical and electrochemical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications. (Viscosity and conductivity data for phosphoniums). Link
-
Cao, Y., et al. (2017). "Acetylation of Cellulose in Triethyl(n-octyl)ammonium Chloride." Polymers.[4][5][6] (Demonstrates the use of asymmetric onium salts for cellulose derivatization). Link
-
Ventura, S. P. M., et al. (2013). "Ecotoxicity of phosphonium-based ionic liquids." Ecotoxicology and Environmental Safety. (Comparative toxicity data). Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
Thermal Stability Profiling: Short-Chain [P2228]Cl vs. Long-Chain Cyphos IL 101
Executive Summary: The Stability-Viscosity Trade-off
In the selection of phosphonium-based ionic liquids (ILs) for high-temperature applications (reaction media, lubrication, or extraction), researchers often face a critical trade-off between mass transfer efficiency and thermal endurance .
This guide compares two distinct classes of phosphonium chlorides:
-
Cyphos IL 101 ([P66614]Cl): The industry standard for high thermal stability and hydrophobicity.
-
[P2228]Cl (Triethyl(octyl)phosphonium chloride): A lower-viscosity alternative often utilized for enhanced kinetics in cellulose dissolution or biphasic catalysis.
The Verdict:
Cyphos IL 101 ([P66614]Cl) exhibits superior thermal stability, with a dynamic onset temperature (
Chemical Identity & Structural Logic
To understand the thermal data, we must first establish the structural differences that dictate the decomposition kinetics.
| Feature | [P2228]Cl | Cyphos IL 101 ([P66614]Cl) |
| IUPAC Name | Triethyl(octyl)phosphonium chloride | Trihexyl(tetradecyl)phosphonium chloride |
| Cation Structure | Asymmetric, Short-chain ( | Asymmetric, Long-chain ( |
| Molecular Weight | ~266.8 g/mol | ~519.3 g/mol |
| Steric Bulk | Low (Ethyl groups are accessible) | High (Hexyl chains shield the core) |
| Viscosity (25°C) | Low (< 1000 cP) | High (~2500 cP) |
Mechanistic Deep Dive: Why They Fail
Expertise in ionic liquids requires looking beyond the TGA curve to the molecular event triggering mass loss. For phosphonium chlorides, the primary decomposition pathway is the Reverse Menschutkin Reaction (Nucleophilic Substitution).
The Mechanism
The chloride anion (
-
[P2228]Cl Vulnerability: The ethyl groups (
) present a smaller steric barrier. In reactions, less hindered carbons are attacked more readily. Therefore, the chloride anion can easily access the -carbon of the ethyl group, triggering decomposition at lower temperatures. -
Cyphos IL 101 Resilience: The hexyl (
) and tetradecyl ( ) chains create a "steric cage" around the phosphorus center. The anion struggles to penetrate this non-polar shield to initiate the attack.
Visualization: Degradation Pathway
The following diagram illustrates the competitive degradation logic.
Caption: Mechanistic pathway showing how alkyl chain length (Sterics) modulates the susceptibility to nucleophilic attack by the chloride anion.
Comparative Thermal Data
The following data aggregates typical performance metrics. Note that "Dynamic TGA" often overestimates real-world stability.[1][2][3][4]
| Metric | [P2228]Cl (Short Chain) | Cyphos IL 101 (Long Chain) | Implication |
| ~290°C - 310°C | 335°C - 360°C | Cyphos 101 handles spikes better. | |
| ~260°C - 280°C | ~300°C - 315°C | Both suffer from oxidative degradation. | |
| Long-Term Isothermal Limit | ~180°C - 200°C | ~230°C - 250°C | CRITICAL: Do not run [P2228]Cl >200°C for >24h. |
| Mass Loss at 200°C (10h) | ~2-5% | < 1% | Cyphos 101 is the choice for continuous processes. |
Data sources: Aggregated from comparative studies on phosphonium series (See References 1, 2).
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
-
The "Ethyl" Penalty: The presence of ethyl groups in [P2228]Cl consistently lowers the onset temperature by roughly 40°C compared to the all-long-chain Cyphos 101.
-
Atmosphere Effect: In the presence of air, both ILs degrade faster due to oxidation of the alkyl chains and the phosphorus center (forming phosphine oxides), but the structural stability trend remains:
.
Experimental Protocol: Validating Stability
To verify these values in your own lab, you must use a Self-Validating Protocol . A common error is mistaking water evaporation for decomposition. Phosphonium chlorides are hygroscopic.[5]
Workflow Diagram
Caption: Standardized TGA workflow ensuring moisture removal before thermal profiling.
Step-by-Step Procedure
-
Purification: If [P2228]Cl is purchased as a solution (e.g., Cyphos 541W), it must be rotary evaporated and vacuum dried (< 1 mbar, 60°C, 24h) to remove solvent.
-
TGA Loading: Load 15–20 mg into an alumina or platinum pan.
-
Drying Segment (Crucial): Heat to 120°C and hold for 30 minutes under
flow (50 mL/min). Ignore mass loss here—it is water. -
Dynamic Ramp: Ramp at 10°C/min from 120°C to 600°C.
-
Determination: Locate the
by finding the intersection of the starting mass baseline and the tangent of the steepest slope of the decomposition curve.
Application Recommendations
| Application Scenario | Recommended IL | Reasoning |
| High-Temp Lubricants (>200°C) | Cyphos IL 101 | Long-term stability is paramount; viscosity drop at high T makes it manageable. |
| Cellulose Dissolution | [P2228]Cl | Requires high solvating power and lower viscosity for mass transport; usually performed < 120°C (safe zone). |
| Gas Chromatography Stationary Phase | Cyphos IL 101 | Low bleed (volatility/decomposition) required at detector temperatures. |
| Biphasic Catalysis (< 150°C) | [P2228]Cl | Better mass transfer rates due to lower viscosity; thermal limit is not breached. |
References
-
Deferm, C., et al. (2018). "Thermal stability of trihexyl(tetradecyl)phosphonium chloride." Physical Chemistry Chemical Physics, 20, 2444-2456. Key Finding: Establishes the baseline stability of Cyphos IL 101 and the impact of impurities.
-
Bradaric, C. J., et al. (2003). "Industrial preparation of phosphonium ionic liquids." Green Chemistry, 5, 143-152. Key Finding: Describes the synthesis and general stability trends of phosphonium chlorides, noting the stability advantages of longer alkyl chains.
-
Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry, 62(4), 309-321. Key Finding: Comprehensive review of physical properties, including the viscosity-stability trade-offs between short and long-chain cations.
-
Solvay (formerly Cytec). "Cyphos® IL 101 Technical Data Sheet." (Landing Page) Key Finding: Manufacturer specifications for TGA onset and industrial operating limits.
Sources
- 1. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Thermal stability of ionic liquid Cyphos IL 101 - SIM² [kuleuven.sim2.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. strem.com [strem.com]
31P NMR chemical shift values for triethyl(octyl)phosphonium cation
Executive Summary
The triethyl(octyl)phosphonium cation (
This value places it distinctively between the tetraethylphosphonium (
Part 1: Comparative Chemical Shift Analysis
The following data consolidates experimental values from high-field NMR spectroscopy (400 MHz
Table 1: Primary P NMR Shift Data
| Cation Structure | Abbreviation | Chemical Shift ( | Solvent | Reference |
| Triethyl(octyl)phosphonium | 38.04 (s) | DMSO-d | [1] | |
| Triethyl(octyl)phosphonium | ~37.8 - 38.5 | CDCl | [2] | |
| Tetraethylphosphonium | 39.5 - 40.1 | D | [3] | |
| Tetrabutylphosphonium | 33.0 - 33.6 | CDCl | [4] | |
| Tributyl(octyl)phosphonium | 32.8 - 33.2 | CDCl | [4] |
Structural Trend Analysis
The chemical shift of quaternary phosphonium salts is governed by the inductive (+I) and steric shielding (
-
Base Value: The tetraethyl cation (
) resonates most downfield (~40 ppm) among simple aliphatic phosphoniums. -
Chain Extension Effect: Replacing a short ethyl chain with a longer octyl chain introduces additional steric bulk and conformational freedom. This results in a slight upfield shift (shielding) of approximately 1.5 - 2.0 ppm relative to the tetraethyl parent.
-
Comparison to Tetrabutyl: The
cation retains three ethyl groups, keeping its shift closer to than to (which shifts significantly upfield to ~33 ppm due to the cumulative shielding of four butyl groups).
Part 2: Mechanistic Logic & Visualization
Diagram 1: Structural Shielding Trend
This diagram illustrates the logical progression of chemical shifts based on alkyl chain substitution.
Caption: The progressive upfield shift (shielding) of the
Part 3: Experimental Protocol for Validation
To reproduce the 38.04 ppm value for
Sample Preparation
-
Solvent Choice: DMSO-d
is recommended for sharpest lines and solubility of both halide and TFSI salts. CDCl is an acceptable alternative but may show slight concentration dependence. -
Concentration: Prepare a 20-30 mM solution (approx. 10-15 mg of salt in 0.6 mL solvent). High viscosity of neat ionic liquids can broaden lines; dilution is essential.
-
Reference Standard: Use an external capillary of 85% H
PO (set to 0.00 ppm) or an internal standard like Triphenylphosphate (-16.3 ppm) if precise referencing is required. Note: Most modern spectrometers are calibrated electronically ( scale), which is sufficient for identification.
Acquisition Parameters (Typical for 400 MHz instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or zg (if coupling information is not needed, though
decoupling is standard). -
Spectral Width: -100 to +100 ppm (Center at 0 ppm).
-
Relaxation Delay (D1): > 2.0 seconds (Phosphorus relaxation can be slow; ensure quantitative integration requires D1 > 5*T1).
-
Scans (NS): 16 - 64 scans are usually sufficient due to the high sensitivity of
P (100% natural abundance).
Diagram 2: Validation Workflow
Caption: Step-by-step workflow for validating the identity of triethyl(octyl)phosphonium cation via NMR.
Part 4: Critical Troubleshooting (Anion & Impurities)
Anion Effect
While the cation determines the primary shift, the anion can induce minor perturbations:
-
Non-coordinating Anions (TFSI, PF6, BF4): Shift remains 38.0 ± 0.2 ppm .
-
Coordinating Anions (Cl, Br, Acetate): In non-polar solvents (e.g., CDCl
), ion pairing may cause a slight downfield shift (deshielding) of 0.2 - 0.5 ppm . In DMSO-d , the ions are fully solvated/separated, negating this effect.
Common Impurities
-
Phosphine Oxide: If the synthesis involved oxidation of triethylphosphine, a peak at ~48-50 ppm (Triethylphosphine oxide) may appear.
-
Starting Material: Residual Triethylphosphine (
) resonates at -20 ppm .
References
-
Experimental Value (DMSO-d6): B. Gider et al., "Molecular Dynamics of Ionic Liquids from Fast-Field Cycling NMR and Molecular Dynamics Simulations," J. Phys. Chem. B, vol. 126, no. 38, pp. 7394–7405, 2022. (Supporting Information, p.[2] S3).
-
Synthesis & Characterization (CDCl3): S. Oh et al., "Cation-Anion and Anion-CO2 Interactions in Triethyl(octyl)phosphonium Ionic Liquids with Aprotic Heterocyclic Anions," J. Phys. Chem. B, vol. 124, no. 39, pp. 8877–8887, 2020.
-
Tetraethylphosphonium Reference: K. Tsunashima et al., "Physical and Electrochemical Properties of Low-Viscosity Phosphonium Ionic Liquids," Electrochemistry, vol. 79, no. 11, pp. 911-915, 2011.
-
Tetrabutylphosphonium Reference: A. W. Taylor et al., "Mechanistic Aspects of the Photofunctionalisation of Tetraalkylammonium Cations," Inorganics, vol. 13, p. 362, 2025.
Sources
Introduction: Decoding the Vibrational Fingerprint of a Versatile Ionic Liquid
An In-Depth Technical Guide to the FTIR Spectrum of Triethyl(octyl)phosphonium Chloride: A Comparative Analysis for Researchers
Triethyl(octyl)phosphonium chloride, [P(C₂H₅)₃(C₈H₁₇)]Cl, is a phosphonium-based ionic liquid (IL) characterized by its unique combination of a bulky, asymmetric cation and a simple halide anion. This structure imparts properties like thermal stability, a wide electrochemical window, and tunable solvency, making it a candidate for applications ranging from catalysis and organic synthesis to materials science. For researchers in these fields, verifying the identity, purity, and stability of such compounds is paramount.
Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. The FTIR spectrum provides a distinct "vibrational fingerprint" of a molecule, where specific peaks correspond to the stretching and bending of its chemical bonds. This guide provides a detailed analysis of the expected FTIR spectrum of pure triethyl(octyl)phosphonium chloride, explains the rationale behind peak assignments, and compares its spectral features with those of related phosphonium salts. We further present a validated experimental protocol for acquiring a high-quality spectrum, ensuring researchers can confidently apply this technique for routine characterization and quality control.
Predicted FTIR Spectrum Analysis of Triethyl(octyl)phosphonium Chloride
The FTIR spectrum of [P(C₂H₅)₃(C₈H₁₇)]Cl is dominated by the vibrational modes of its organic cation. The chloride anion (Cl⁻) is infrared inactive as a monatomic species, but its electrostatic interaction with the cation can subtly influence the position and shape of the cation's vibrational bands. The spectrum can be logically divided into two main regions: the C-H stretching region (3000-2800 cm⁻¹) and the fingerprint region (< 1500 cm⁻¹).
The C-H Stretching Region (3000–2800 cm⁻¹)
This region is crucial for confirming the presence of the ethyl and octyl alkyl chains. The sheer number of C-H bonds in the octyl group means its spectral signature will be particularly prominent.
-
2955-2965 cm⁻¹: This sharp, strong peak is assigned to the asymmetric stretching (νₐₛ) of the terminal methyl (-CH₃) groups on both the ethyl and octyl chains.
-
2920-2930 cm⁻¹: This is typically the most intense band in the spectrum and corresponds to the asymmetric stretching (νₐₛ) of the methylene (-CH₂) groups. The long octyl chain contributes significantly to the intensity of this peak.
-
2870-2880 cm⁻¹: Attributed to the symmetric stretching (νₛ) of the methyl (-CH₃) groups.
-
2850-2860 cm⁻¹: This strong peak arises from the symmetric stretching (νₛ) of the methylene (-CH₂) groups.
The relative intensity of the methylene peaks (2925/2855 cm⁻¹) compared to the methyl peaks (2960/2875 cm⁻¹) provides a qualitative confirmation of the long alkyl chain's presence.
The Fingerprint Region (< 1500 cm⁻¹)
This complex region contains a wealth of structural information, including bending vibrations and skeletal vibrations of the phosphonium cation.
-
1455-1470 cm⁻¹: This strong, broad band is due to the overlapping scissoring (bending) vibrations (δ) of both methylene (-CH₂) and methyl (-CH₃) groups.
-
1375-1385 cm⁻¹: A moderately sharp peak corresponding to the symmetric "umbrella" deformation of the methyl (-CH₃) groups.
-
~1200-1300 cm⁻¹: This area may contain weaker bands associated with CH₂ wagging and twisting modes.
-
~900-1000 cm⁻¹: Vibrations involving the P-C (Phosphorus-Carbon) bond are expected in this region. These are critical for confirming the phosphonium core structure.
-
720-730 cm⁻¹: A characteristic rocking motion of the long polymethylene chain ((CH₂)ₙ where n ≥ 4) from the octyl group. The presence of this peak is a strong indicator of the long alkyl chain.
The table below summarizes the expected key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Corresponding Functional Group |
| 2955-2965 | Strong, Sharp | Asymmetric C-H Stretch | -CH₃ (Methyl) |
| 2920-2930 | Very Strong | Asymmetric C-H Stretch | -CH₂ (Methylene) |
| 2870-2880 | Medium | Symmetric C-H Stretch | -CH₃ (Methyl) |
| 2850-2860 | Strong | Symmetric C-H Stretch | -CH₂ (Methylene) |
| 1455-1470 | Strong | Scissoring (Bending) | -CH₂ and -CH₃ |
| 1375-1385 | Medium, Sharp | Symmetric Bending ("Umbrella") | -CH₃ (Methyl) |
| ~950 | Medium-Weak | P-C Stretch | Phosphonium Core |
| 720-730 | Medium, Sharp | Methylene Rocking | -(CH₂)ₙ-, n≥4 (Octyl Chain) |
Comparative FTIR Analysis: The Influence of Alkyl Chain and Anion
To understand the unique spectral features of triethyl(octyl)phosphonium chloride, it is instructive to compare it with other phosphonium salts.
-
Comparison with Tetrabutylphosphonium Chloride ([P(C₄H₉)₄]Cl): While both are phosphonium chlorides, the spectrum of [P(C₄H₉)₄]Cl would show similar C-H stretching and bending modes. However, the characteristic methylene rocking mode around 720 cm⁻¹ would be absent or very weak, as the butyl chains are not long enough to exhibit this collective vibration. This makes the 720 cm⁻¹ peak a key differentiator for the presence of a long (C₈) alkyl chain.
-
Influence of the Anion: If we were to compare [P(C₂H₅)₃(C₈H₁₇)]Cl with its bromide ([P(C₂H₅)₃(C₈H₁₇)]Br) counterpart, the spectra would be nearly identical. Simple halide anions do not have internal vibrations and their electrostatic effect on the large, well-shielded phosphonium cation is minimal, leading to negligible shifts in the cation's vibrational frequencies. However, if compared to a polyatomic anion like dicyanamide ([N(CN)₂]⁻), the spectrum would be dramatically different, showing intense, sharp peaks characteristic of the C≡N stretch (~2100-2200 cm⁻¹), which would be completely absent in the chloride version.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Ionic liquids like triethyl(octyl)phosphonium chloride are often viscous and can be hygroscopic. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which is ideal for such samples.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
Step-by-Step Methodology:
-
System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
-
Background Scan:
-
Clean the ATR crystal surface meticulously with a solvent-safe wipe (e.g., Kimwipe) moistened with isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is crucial as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself from the final sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Due to potential hygroscopicity, handle the triethyl(octyl)phosphonium chloride sample in a low-humidity environment (e.g., a glove box) if possible.
-
Place a single drop of the viscous liquid onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface for optimal signal.
-
-
Sample Scan:
-
Acquire the sample spectrum using the same parameters as the background scan (16 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
After acquisition, clean the ATR crystal surface thoroughly with a suitable solvent until no residue remains.
-
The resulting spectrum should be automatically ratioed against the background, yielding a clean absorbance spectrum. If necessary, apply an ATR correction (a software function that corrects for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to ensure a flat, zero-absorbance baseline where no peaks are present.
-
Workflow for FTIR Spectral Analysis
Safety Operating Guide
Triethyl(octyl)phosphonium Chloride: Proper Disposal & Safety Protocol
[1][2][3][4]
Executive Summary & Immediate Action
Triethyl(octyl)phosphonium chloride (often found in ionic liquids such as CYPHOS® IL 541W) represents a specific class of Quaternary Phosphonium Salts .[1][2] Unlike simple organic solvents, these compounds possess negligible vapor pressure but significant aquatic toxicity and corrosivity.
Core Disposal Directive:
-
NEVER dispose of this compound down the drain.[3] It is persistent and toxic to aquatic life.[2][4]
-
SEGREGATE as Halogenated Organic Waste .[1][2] The chloride anion will generate hydrogen chloride (HCl) gas upon incineration, requiring facilities equipped with acid gas scrubbers.
-
TREAT as a Corrosive (Class 8) substance during handling.[1][2]
Chemical Characterization & Hazard Logic
To ensure safe handling, one must understand the causality of the hazards associated with this molecule.
| Parameter | Data | Operational Implication |
| CAS Number | 482647-71-2 (Verify on container; alkyl chains vary) | Use this for waste manifesting.[1][2] |
| Chemical Class | Quaternary Phosphonium Salt / Ionic Liquid | Non-volatile, but thermally stable. Hard to degrade naturally.[2] |
| Primary Hazard | Skin Corr.[1][5][2][6][7][8] 1B / Eye Dam. 1 | Causes irreversible tissue damage on contact.[2] |
| Secondary Hazard | Aquatic Chronic 2 (H411) | Long-term adverse effects in the aquatic environment.[1][5][2] |
| Combustion | Releases POx, HCl, COx | Must be incinerated in a facility with off-gas treatment.[1] |
The "Why" Behind the Protocol: The lipophilic octyl chain facilitates the penetration of the phosphonium cation through biological membranes, leading to cell lysis. This mechanism is what makes the substance effective as a biocide or phase transfer catalyst, but also what makes it strictly hazardous to you and the environment.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before the waste leaves your bench, it must be stabilized.
-
pH Check: If the waste is a mixture (e.g., reaction byproduct), check the pH. If pH < 2 or > 12.5, it is classified as RCRA Corrosive (D002) .
-
Quenching (If Reactive): If the phosphonium salt was used with strong reducing agents (e.g., LAH, NaH), ensure no active hydride remains. Quench carefully with isopropanol before bottling.
Phase 2: Container Selection & Labeling[1]
-
Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers as residual acidity or chloride ions can accelerate corrosion.[2]
-
Labeling:
Phase 3: Waste Stream Segregation
Do not mix with:
-
Oxidizers: (Peroxides, Nitrates) – Risk of exothermic reaction.
-
Non-Halogenated Solvents: Mixing with acetone/ethanol increases the volume of expensive-to-treat halogenated waste.[1][2]
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision path for disposing of phosphonium salts.
Figure 1: Decision tree for the segregation and packaging of phosphonium chloride waste streams.[1][2][3][9]
Spill Contingency Plan
Scenario: A 500mL bottle drops and shatters.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved) , safety goggles, and a lab coat. If mist is generated, use a respirator (P100/Organic Vapor).
-
Containment: Do NOT use water. Water will spread the ionic liquid.
-
Absorption: Use an inert absorbent such as Vermiculite or Dry Sand .[1][2]
-
Why? Combustible absorbents (sawdust) can be risky if the salt acts as a catalyst or if oxidizers are present.
-
-
Cleanup: Scoop the absorbed material into a wide-mouth HDPE jar.
-
Decontamination: Wipe the surface with a detergent solution (surfactant) to remove the oily residue, then rinse with water. Collect all wipes as hazardous waste.[2]
Regulatory Compliance (US/EU)
-
RCRA (USA):
-
EU Waste Code (EWC):
-
Recommended: 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).
-
-
Transport (DOT/ADR):
-
UN Number: UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on physical state and formulation.
-
Note: Always check the specific SDS Section 14 for the exact transport classification of your concentration.
-
References
-
European Chemicals Agency (ECHA). (n.d.).[2] Information on Chemicals - Phosphonium Salts. Retrieved from [Link][1][2]
-
US Environmental Protection Agency. (n.d.).[2] Hazardous Waste Characteristics - Corrosivity. Retrieved from [Link]
Sources
- 1. Trihexyltetradecylphosphonium chloride = 95.0 NMR 258864-54-9 [sigmaaldrich.com]
- 2. Trihexyltetradecylphosphonium chloride | C32H68ClP | CID 11375816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. medline.com [medline.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
